molecular formula C16H17FN2O B15559546 Laccase-IN-5

Laccase-IN-5

Cat. No.: B15559546
M. Wt: 272.32 g/mol
InChI Key: DRTLRFWAFLKJCI-UHFFFAOYSA-N
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Description

Laccase-IN-5 is a useful research compound. Its molecular formula is C16H17FN2O and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

N'-(4-fluorophenyl)-4-propan-2-ylbenzohydrazide

InChI

InChI=1S/C16H17FN2O/c1-11(2)12-3-5-13(6-4-12)16(20)19-18-15-9-7-14(17)8-10-15/h3-11,18H,1-2H3,(H,19,20)

InChI Key

DRTLRFWAFLKJCI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Laccase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the general mechanism of action, signaling pathways, and experimental protocols for the class of enzymes known as laccases. Specific information for a compound or enzyme named "Laccase-IN-5" is not available in the public domain. The information presented here is based on the broader knowledge of laccase enzymes.

Introduction

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes that are widely distributed in nature, being found in fungi, plants, bacteria, and insects.[1] They are of significant interest to the scientific community due to their broad substrate specificity and their use of molecular oxygen as an electron acceptor, producing water as the only byproduct, which makes them ideal "green catalysts" for a variety of biotechnological applications.[2][3] These applications span diverse fields including bioremediation, the food and textile industries, and organic synthesis.[1][4] This guide provides a comprehensive overview of the core mechanism of action of laccases, their biological roles, and the experimental methodologies used to study them.

Core Mechanism of Action

The catalytic core of laccase contains four copper atoms that are classified into three types based on their spectroscopic properties: Type 1 (T1), Type 2 (T2), and Type 3 (T3).[1] The T1 copper site is where the substrate binds and is oxidized.[5] The T2 and two T3 copper atoms form a trinuclear cluster that is the site of oxygen reduction.[6]

The catalytic cycle of laccase can be summarized in three main steps:

  • Substrate Oxidation: A reducing substrate binds near the T1 copper site and is oxidized by transferring one electron to the T1 copper, which becomes reduced.[7]

  • Internal Electron Transfer: The electron is then transferred from the reduced T1 copper to the trinuclear T2/T3 copper cluster.[8]

  • Oxygen Reduction: The trinuclear cluster, after receiving four electrons from four separate substrate oxidation events, binds a molecule of dioxygen (O₂) and reduces it to two molecules of water.[6][7]

This process generates a reactive free radical from the substrate, which can then undergo further non-enzymatic reactions such as polymerization, degradation, or cross-linking.[3]

Laccase_Mechanism cluster_enzyme Laccase Enzyme cluster_reaction Reaction Environment T1_Cu2 T1 Cu(II) T1_Cu1 T1 Cu(I) T1_Cu2->T1_Cu1 e- Substrate_ox Substrate Radical TNC_ox TNC [Cu(II)]n (oxidized) T1_Cu1->TNC_ox e- TNC_red TNC [Cu(I)]n (reduced) TNC_red->T1_Cu2 4e- transfer to O2 H2O 2H2O Substrate_red Substrate (Reduced) Substrate_red->T1_Cu2 Oxidation Substrate_red->Substrate_ox Radical Formation O2 O2 O2->TNC_red Reduction

Caption: General catalytic cycle of laccase enzymes.

Biological Roles and Signaling Pathways

Laccases participate in a wide array of biological processes, which vary depending on the organism.

  • In Fungi: Fungal laccases are primarily involved in lignin (B12514952) degradation, which is crucial for carbon cycling in forest ecosystems.[7] They also play roles in fungal morphogenesis, such as fruiting body formation and sporulation, as well as in pathogenesis and the detoxification of phenolic compounds.[7][9]

  • In Plants: Plant laccases are key enzymes in the polymerization of monolignols to form lignin, a critical component of the plant cell wall that provides structural support and defense against pathogens.[5][10] They are also involved in wound healing and iron metabolism.[5]

  • In Bacteria: Bacterial laccases are involved in melanin (B1238610) synthesis, protection against oxidative stress, and the degradation of various aromatic compounds.[5]

Laccase_Biological_Roles cluster_fungi Fungal Processes cluster_plants Plant Processes cluster_bacteria Bacterial Processes Laccase Laccase Lignin_Deg Lignin Degradation Laccase->Lignin_Deg Morphogenesis Morphogenesis Laccase->Morphogenesis Pathogenesis Pathogenesis Laccase->Pathogenesis Detoxification_F Detoxification Laccase->Detoxification_F Lignin_Syn Lignin Synthesis Laccase->Lignin_Syn Wound_Healing Wound Healing Laccase->Wound_Healing Fe_Metabolism Iron Metabolism Laccase->Fe_Metabolism Melanin_Syn Melanin Synthesis Laccase->Melanin_Syn Oxidative_Stress Oxidative Stress Response Laccase->Oxidative_Stress Aromatic_Deg Aromatic Compound Degradation Laccase->Aromatic_Deg

Caption: Diverse biological roles of laccase enzymes.

Experimental Protocols

The study of laccases involves a variety of experimental techniques to characterize their activity, structure, and expression.

Laccase Activity Assay

A common method to quantify laccase activity is through a spectrophotometric assay using a chromogenic substrate.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0), the laccase substrate, and the enzyme sample.[11]

  • Common substrates include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), guaiacol, or syringaldazine.[12]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the change in absorbance at a specific wavelength corresponding to the oxidized product of the substrate (e.g., 420 nm for ABTS).[11]

  • One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.[11]

Zymography

Zymography is used to detect active laccase enzymes in a sample following electrophoretic separation.

Protocol:

  • Separate the protein sample on a non-reducing SDS-polyacrylamide gel.[13]

  • After electrophoresis, wash the gel with a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5) to remove SDS and allow for protein renaturation.[13]

  • Incubate the gel in a solution containing a laccase substrate (e.g., ABTS).[13]

  • Active laccase enzymes will oxidize the substrate, resulting in the formation of a colored band at the position of the enzyme in the gel.[13]

Laccase_Experimental_Workflow Start Fungal/Plant/Bacterial Culture Supernatant Collect Supernatant/ Cell-free Extract Start->Supernatant RNA_Extraction RNA Extraction Start->RNA_Extraction Activity_Assay Quantitative Laccase Activity Assay (e.g., ABTS) Supernatant->Activity_Assay SDS_PAGE SDS-PAGE Supernatant->SDS_PAGE Zymography Zymography SDS_PAGE->Zymography MS Protein ID by Mass Spectrometry Zymography->MS RT_qPCR RT-qPCR for Laccase Gene Expression RNA_Extraction->RT_qPCR

References

Laccase-IN-5: A Novel Fungicide Candidate Targeting a Key Pathogenicity Factor in Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper-containing enzymes widely distributed in fungi, plants, and bacteria. In plant pathogenic fungi, laccases play a crucial role in various processes essential for successful infection and survival, including lignin (B12514952) degradation, detoxification of host-plant-derived phenolic compounds, and melanin (B1238610) biosynthesis, which contributes to the structural integrity of infection structures like appressoria.[1][2][3] This makes fungal laccases an attractive target for the development of novel fungicides with potentially new mechanisms of action, addressing the growing concern of resistance to existing antifungal agents.

This technical guide focuses on Laccase-IN-5, a recently identified, potent inhibitor of fungal laccase. This compound, also referred to as compound 2b in the primary literature, is a novel cuminic acid derivative that has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[4] This document provides a comprehensive overview of the available quantitative data on this compound's efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action and related signaling pathways.

Data Presentation: Quantitative Efficacy of this compound and Related Compounds

The antifungal activity of this compound and other novel laccase inhibitors is typically quantified by determining the half-maximal effective concentration (EC₅₀) against various fungal pathogens and the half-maximal inhibitory concentration (IC₅₀) against the laccase enzyme itself.

Table 1: Laccase Inhibitory Activity and Antifungal Efficacy of this compound (Compound 2b)

CompoundTarget Enzyme/FungusParameterValueReference
This compound (Compound 2b)LaccaseIC₅₀0.82 μM[5]
This compound (Compound 2b)Botryosphaeria dothideaEC₅₀0.96 mg/L[4][5]

Table 2: Comparative Antifungal Efficacy (EC₅₀ in mg/L) of Other Novel Laccase Inhibitors against Various Plant Pathogenic Fungi

CompoundValsa maliSclerotinia sclerotiorumRhizoctonia solaniPhytophthora capsiciFusarium graminearumReference
F18 (Thiourea derivative) 0.590.591.090.67-[4]
Compound 2b (Norbornene derivative) ->50>50->50[6]
Compound 3h (Nopol derivative) -3.54-4.881.09[2]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy and mechanism of action of laccase inhibitors like this compound.

Laccase Activity and Inhibition Assay

This protocol describes a spectrophotometric method to determine the activity of laccase and the inhibitory effect of compounds like this compound using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[7][8]

Materials:

  • Purified fungal laccase

  • 100 mM Sodium acetate (B1210297) buffer (pH 5.0)

  • 10 mM ABTS solution

  • This compound or other test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing 160 µL of sodium acetate buffer and 20 µL of the test inhibitor at various concentrations.

  • Add 10 µL of the purified laccase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ABTS solution to each well.

  • Immediately measure the increase in absorbance at 420 nm every minute for 10 minutes using a microplate reader.

  • The rate of ABTS oxidation is proportional to the laccase activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the EC₅₀ value of this compound against a target plant pathogenic fungus.[9]

Materials:

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Dispense 50 µL of PDB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 50 µL of the fungal spore suspension to each well.

  • Include a positive control (fungus with no inhibitor) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Measure the optical density at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Membrane Permeability Assay (SYTOX Green Uptake)

This assay quantifies damage to the fungal cell membrane by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[10]

Materials:

  • Fungal mycelia or spores

  • Phosphate-buffered saline (PBS)

  • This compound

  • SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Harvest log-phase fungal cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined concentration (e.g., 1 x 10⁷ cells/mL).

  • Add 100 µL of the cell suspension to the wells of a 96-well black plate.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x EC₅₀) to the wells. Include a no-inhibitor control.

  • Add SYTOX Green to each well to a final concentration of 1 µM.

  • Incubate the plate at room temperature in the dark for 30-60 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

  • An increase in fluorescence intensity indicates increased membrane permeability.

Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular accumulation of ROS.[11]

Materials:

  • Fungal mycelia

  • PBS

  • This compound

  • DCFH-DA solution (e.g., 10 mM in DMSO)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Treat fungal mycelia with this compound at various concentrations for a defined period (e.g., 1-4 hours).

  • Harvest the mycelia, wash with PBS, and resuspend in PBS.

  • Load the cells with DCFH-DA by adding it to the cell suspension to a final concentration of 10 µM and incubating at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Transfer 100 µL of the cell suspension to each well of a 96-well black plate.

  • Measure the fluorescence intensity with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • An increase in fluorescence indicates a higher level of intracellular ROS.

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

Laccase inhibition by compounds like this compound disrupts the fungus's ability to neutralize oxidative stress, leading to an accumulation of reactive oxygen species (ROS). This oxidative imbalance can trigger stress-activated signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately governs the expression of stress-response genes.[12][13][14]

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenols Host Phenolic Compounds Laccase Fungal Laccase Phenols->Laccase Substrate Laccase->Phenols Oxidation ROS ROS Accumulation (Oxidative Stress) Laccase->ROS ROS Neutralization (Blocked) MembraneDamage Membrane Permeability Increased ROS->MembraneDamage Leads to HOG_pathway HOG MAPK Pathway ROS->HOG_pathway Activation Gene_Expression Stress Response Gene Expression HOG_pathway->Gene_Expression Regulation Inhibitor This compound Inhibitor->Laccase Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The discovery and characterization of novel laccase inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.

G cluster_screening Primary Screening cluster_validation Antifungal Validation cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Efficacy A1 Compound Library Screening A2 In Vitro Laccase Inhibition Assay A1->A2 B1 Antifungal Susceptibility Testing (EC₅₀ Determination) A2->B1 Hit Compounds B2 Broad-Spectrum Activity (Panel of Fungi) B1->B2 C1 Cell Membrane Permeability Assay B2->C1 C2 Intracellular ROS Measurement B2->C2 C3 Gene Expression Analysis (qRT-PCR) B2->C3 D1 Infected Plant Model C1->D1 Lead Compound D2 Protective & Curative Assays D1->D2

Caption: Experimental workflow for laccase inhibitor discovery.

References

Laccase-IN-5: A Technical Guide to its Antifungal Mechanism via Oxidative Stress Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccase-IN-5, also identified as compound 2b in recent literature, is a novel laccase inhibitor with potent antifungal properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of oxidative stress in pathogenic fungi. The information presented herein is synthesized from publicly available research, offering a valuable resource for those engaged in the development of new antifungal agents. It is assumed for the purpose of this guide that this compound is the same as compound 2b as described in studies on cuminic acid derivatives.

Mechanism of Action

This compound exerts its antifungal effects through a multi-pronged approach that culminates in overwhelming oxidative stress and cell death. As a potent inhibitor of laccase, an essential enzyme in many fungi for processes like melanin (B1238610) synthesis and detoxification, this compound disrupts crucial physiological functions. This inhibition leads to a cascade of events including the accumulation of reactive oxygen species (ROS), increased cell membrane permeability, and ultimately, the destruction of the fungal cell wall and mycelial structure.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (compound 2b), demonstrating its efficacy as a laccase inhibitor and an antifungal agent.

Parameter Value Target Notes
IC₅₀ (Laccase Inhibition) 0.82 µMLaccaseHalf-maximal inhibitory concentration.[1]
Fungal Species EC₅₀ (Antifungal Activity) Reference Compound Notes
Botryosphaeria dothidea0.96 mg/LChlorothalonilHalf-maximal effective concentration.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro Laccase Inhibition Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against fungal laccase.

Materials:

  • Purified fungal laccase

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution to respective wells.

  • Add 160 µL of the sodium acetate buffer to each well.

  • Add 10 µL of the purified laccase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the ABTS substrate solution to each well.

  • Immediately measure the absorbance at 420 nm using a microplate reader.

  • Continue to monitor the absorbance at regular intervals (e.g., every minute) for a total of 10 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of laccase inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Determination of Antifungal Activity (EC₅₀)

This protocol outlines the broth microdilution method to determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal species.

Materials:

  • This compound

  • Target fungal strain

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial dilutions of the this compound stock solution in the liquid growth medium in a 96-well plate.

  • Prepare a fungal spore suspension and adjust the concentration to a final density of 1 x 10⁵ spores/mL.

  • Inoculate each well of the microplate with the fungal spore suspension.

  • Include positive (fungal suspension with no inhibitor) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the fungal strain for 48-72 hours.

  • After incubation, assess fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels in fungal cells treated with this compound.

Materials:

  • Fungal cells treated with this compound (at a concentration around the EC₅₀)

  • Untreated control fungal cells

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound for a specified period (e.g., 24 hours).

  • Harvest the fungal cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubate the cells in the dark for 30 minutes at 37°C.

  • After incubation, wash the cells twice with PBS to remove excess probe.

  • Transfer the cell suspension to a 96-well black, clear-bottom microplate.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Compare the fluorescence intensity of the this compound-treated cells to the untreated control to determine the relative increase in ROS levels.

Fungal Cell Membrane Permeability Assay

This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess changes in fungal cell membrane permeability following treatment with this compound. PI can only enter cells with compromised membranes.

Materials:

  • Fungal cells treated with this compound

  • Untreated control fungal cells

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat fungal cells with this compound for a defined period.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing 5 µg/mL of PI.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Observe the cells under a fluorescence microscope using a rhodamine filter set. Cells with compromised membranes will exhibit red fluorescence.

  • Alternatively, quantify the percentage of PI-positive cells using a flow cytometer.

  • Compare the proportion of fluorescent cells in the treated and untreated populations to assess the impact of this compound on membrane permeability.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced oxidative stress and the general experimental workflow for its evaluation.

Laccase_IN_5_Pathway LaccaseIN5 This compound Inhibition Inhibition LaccaseIN5->Inhibition Laccase Fungal Laccase Laccase->Inhibition ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS Disruption of Redox Homeostasis Membrane Increased Cell Membrane Permeability ROS->Membrane Damage Cell Wall & Mycelial Damage ROS->Damage Membrane->Damage Death Fungal Cell Death Damage->Death

Caption: Proposed mechanism of this compound antifungal action.

Experimental_Workflow Start Start: this compound Synthesis and Characterization InVitro In Vitro Assays Start->InVitro LaccaseAssay Laccase Inhibition Assay (IC50) InVitro->LaccaseAssay AntifungalAssay Antifungal Activity Assay (EC50) InVitro->AntifungalAssay Conclusion Conclusion: Evaluation of Antifungal Potential LaccaseAssay->Conclusion Mechanism Mechanism of Action Studies AntifungalAssay->Mechanism ROS_Assay ROS Measurement (DCFH-DA) Mechanism->ROS_Assay MembraneAssay Membrane Permeability (Propidium Iodide) Mechanism->MembraneAssay Morphology Morphological Analysis (SEM/TEM) Mechanism->Morphology ROS_Assay->Conclusion MembraneAssay->Conclusion Morphology->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising lead compound in the development of novel fungicides. Its targeted inhibition of laccase, leading to a cascade of events culminating in fatal oxidative stress, provides a clear and potent mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this compound and other laccase inhibitors in combating fungal pathogens. Further investigation into the specific signaling pathways activated by the accumulation of ROS and the full spectrum of its antifungal activity is warranted.

References

Technical Guide: Understanding the Inhibitory Potency (IC50) of a Novel Laccase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are a class of multi-copper containing enzymes widely distributed in fungi, plants, and bacteria. They play a crucial role in various biological processes, including lignin (B12514952) degradation, pathogenesis, and pigment formation. Given their involvement in key physiological and pathological pathways, laccases have emerged as attractive targets for the development of novel antifungal agents and other therapeutics. This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), of a novel laccase inhibitor, referred to herein as Compound X.

Data Presentation: Inhibitory Potency of Laccase Inhibitors

The inhibitory activity of a compound against laccase is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. Below is a summary of reported inhibitory values for various laccase inhibitors.

InhibitorLaccase SourceInhibition Value (µM)Value TypeReference
Compound 6e (a thiosemicarbazide (B42300) derivative)Fungal Laccase0.63IC50[1]
MercaptopurineTrametes versicolor18Ki[2]
ThioguanineTrametes versicolor35Ki[2]
CaptoprilTrametes versicolor46Ki[2]
DimercaptopropanolTrametes versicolor16Ki[2]
DimercaptosuccinateTrametes versicolor48Ki[2]
Sodium AzideTrametes versicolor4Ki[2]
AMTDTrametes versicolor12Ki[2]

Experimental Protocols

The determination of the IC50 value for a laccase inhibitor typically involves a spectrophotometric assay that measures the enzymatic activity in the presence of varying concentrations of the inhibitor.

1. Laccase Activity Assay using ABTS as a Substrate

This protocol is adapted from standard colorimetric assays for laccase activity.

  • Objective: To measure the rate of laccase-catalyzed oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Principle: Laccase oxidizes the colorless ABTS substrate to a blue-green colored cation radical (ABTS•+), which can be quantified by measuring the increase in absorbance at 420 nm.

  • Reagents and Materials:

    • Laccase enzyme solution (e.g., from Trametes versicolor)

    • 100 mM Phosphate-citrate buffer (pH 4.0)

    • 2 mM ABTS solution prepared in the above buffer

    • Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a series of dilutions of Compound X in the phosphate-citrate buffer.

    • In a 96-well microplate, add a fixed amount of the laccase enzyme solution to each well.

    • Add the different concentrations of Compound X to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the ABTS substrate solution to each well.

    • Immediately measure the absorbance at 420 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of Compound X using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

2. Laccase Activity Assay using Syringaldazine (B1682856) as a Substrate

An alternative widely used substrate for laccase is syringaldazine.

  • Objective: To measure the rate of laccase-catalyzed oxidation of syringaldazine.

  • Principle: Laccase oxidizes syringaldazine to the corresponding quinone, resulting in an increase in absorbance at 530 nm.

  • Reagents and Materials:

    • 100 mM Potassium Phosphate (B84403) buffer, pH 6.5 at 30°C

    • 0.216 mM Syringaldazine solution in absolute methanol

    • Laccase enzyme solution

    • Compound X stock solution

  • Procedure:

    • In a cuvette, mix the potassium phosphate buffer and the laccase enzyme solution.

    • Add the desired concentration of Compound X and incubate.

    • Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding the syringaldazine solution.

    • Record the increase in absorbance at 530 nm for approximately 10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA530nm/min) from the maximum linear rate.

    • Follow the same steps as for the ABTS assay to calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Laccase_Mechanism cluster_enzyme Laccase Enzyme T1_Cu T1 Copper Site TNC Trinuclear Copper Cluster (T2/T3) T1_Cu->TNC Internal e- transfer (~13 Å) Oxidized_Substrate Oxidized Substrate (Radical) H2O Water (2H2O) Substrate Phenolic Substrate Substrate->T1_Cu Oxidation (e- transfer) O2 Oxygen (O2) O2->TNC Reduction

Caption: Electron transfer pathway in the laccase catalytic cycle.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response Assay (Multiple Concentrations) hit_identification->dose_response Active Compounds ic50 IC50 Determination dose_response->ic50 mechanism_studies Mechanism of Inhibition Studies (e.g., Kinetics) ic50->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: A typical workflow for laccase inhibitor screening and characterization.

References

Preliminary Toxicological Assessment of Laccase-IN-5: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary overview of the toxicological profile of Laccase-IN-5, a novel laccase inhibitor derived from cuminic acid. Due to the limited publicly available data on the specific toxicity of this compound in non-target organisms, this guide synthesizes current knowledge on its antifungal activity, mechanism of action, and the broader toxicological context of its parent compound, cuminic acid. This paper is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of new enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are visualized using diagrams.

Introduction

This compound (also referred to as Compound 2b in some literature) is a recently identified inhibitor of laccase enzymes with the molecular formula C16H17FN2O and a molecular weight of 272.32.[1][2] Laccases (EC 1.10.3.2) are multicopper oxidases with a broad range of applications, from industrial processes to bioremediation.[3] The development of specific laccase inhibitors like this compound is of significant interest, particularly for applications in agriculture as antifungal agents.[1][2] Understanding the preliminary toxicological profile of such compounds is a critical step in their development pathway.

Quantitative Data Summary

The available quantitative data for this compound primarily pertains to its inhibitory and antifungal activities.[1][4] Toxicological data on non-target organisms is limited; therefore, data for the parent compound, cuminic acid, is included for context.[1][2]

Compound Parameter Value Organism/Enzyme Source
This compoundIC500.82 μMLaccase[1][4]
This compoundEC500.96 mg/LBotryosphaeria dothidea[1][4]
Cuminic AcidEC50 (Mycelial Growth)18.46 - 32.34 µg/mLFusarium oxysporum[2]
Cuminic AcidEC50 (Mycelial Growth)22.45 - 35.71 µg/mLColletotrichum lagenarium[2]
Cuminic AcidEC50 (Spore Germination)13.37 - 18.22 µg/mLFusarium oxysporum[2]
Cuminic AcidEC50 (Spore Germination)17.44 - 20.45 µg/mLColletotrichum lagenarium[2]
Cumin TinctureMaximum Safe Use Level30 μL/kg in feed/waterAll animal species[5]

Table 1: Summary of In Vitro Activity and Toxicity Data

Mechanism of Action and Signaling Pathways

This compound exhibits its antifungal properties through a multi-faceted mechanism of action that disrupts the cellular integrity and function of pathogenic fungi.[1][4] The primary target is the laccase enzyme, which is crucial for various fungal processes, including pathogenesis and melanin (B1238610) synthesis.[3]

The proposed antifungal mechanism of this compound involves:

  • Increased Cell Membrane Permeability: The inhibitor compromises the integrity of the fungal cell membrane, leading to leakage of intracellular components.

  • Inhibition of Hyphal Growth: By disrupting normal cellular processes, this compound limits the extension and proliferation of fungal hyphae.

  • Cell Wall Destruction: The compound interferes with the synthesis or maintenance of the fungal cell wall, a critical structural component.

  • Induction of Oxidative Stress: this compound is reported to induce oxidative stress responses within the fungal cells, likely leading to damage of cellular macromolecules and eventual cell death.[1][4]

This compound This compound Laccase_Enzyme Laccase Enzyme This compound->Laccase_Enzyme Inhibition Cell_Membrane Cell Membrane This compound->Cell_Membrane Increases Permeability Cell_Wall Cell Wall This compound->Cell_Wall Destruction Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induction Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Cell_Wall->Fungal_Cell_Death Oxidative_Stress->Fungal_Cell_Death

Caption: Proposed Antifungal Mechanism of this compound.

Experimental Protocols

While the specific experimental details for the toxicological evaluation of this compound are not publicly available, this section outlines standard methodologies that are likely employed in such preliminary studies.

Laccase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the laccase enzyme activity (IC50).

  • Enzyme and Substrate Preparation: A solution of purified laccase enzyme is prepared in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). A chromogenic substrate, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), is also prepared.

  • Inhibitor Dilution Series: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Reaction: The laccase enzyme solution is pre-incubated with the various concentrations of this compound for a defined period. The reaction is initiated by the addition of the ABTS substrate.

  • Data Measurement: The rate of ABTS oxidation is measured spectrophotometrically by monitoring the increase in absorbance at 420 nm over time.

  • IC50 Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Laccase Solution A1 Pre-incubate Laccase with this compound P1->A1 P2 Prepare Substrate (ABTS) A2 Add ABTS to start reaction P2->A2 P3 Prepare this compound Dilutions P3->A1 A1->A2 A3 Measure Absorbance at 420 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for Laccase Inhibition Assay.

Antifungal Susceptibility Testing

This protocol is used to determine the minimum concentration of this compound that inhibits fungal growth (EC50).

  • Fungal Culture: The target pathogenic fungus (e.g., Botryosphaeria dothidea) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared and its concentration is standardized.

  • Drug Dilution: this compound is dissolved in a suitable solvent and then serially diluted in a liquid growth medium.

  • Incubation: The fungal inoculum is added to each dilution of this compound and incubated under optimal growth conditions (temperature, humidity).

  • Growth Assessment: Fungal growth is assessed visually or by measuring turbidity after a specific incubation period.

  • EC50 Determination: The effective concentration that inhibits 50% of fungal growth compared to a drug-free control is calculated.

Cytotoxicity Assay (General Protocol)

To assess the potential toxicity of this compound on non-target, mammalian cells, a standard cytotoxicity assay would be employed.

  • Cell Culture: A relevant mammalian cell line (e.g., human liver cells HepG2, or normal human fibroblasts) is cultured in a suitable medium in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to untreated control cells. An IC50 value (the concentration that causes 50% cell death) can be determined.

Toxicological Profile of Cuminic Acid

As this compound is a derivative of cuminic acid, the toxicological data of the parent compound provides a useful preliminary safety reference. Studies on cuminic acid and cumin extracts have shown:

  • Low Toxicity to Non-Target Organisms: Environmental safety assessments indicate a low toxicological impact on silkworms, fish, earthworms, and tadpoles.[1]

  • Moderate Toxicity: Moderate toxicity has been observed in quails and bees.[1]

  • Environmental Fate: Cuminic acid shows a strong affinity for soil with low leaching potential and rapid degradation, suggesting a low risk of environmental accumulation.[1]

  • Antifungal Spectrum: Cuminic acid itself possesses broad-spectrum antifungal activity against various plant pathogens.[2]

  • Food Additive Safety: Cumin tincture is considered safe for use as a sensory additive in animal feed at specified concentrations.[5]

Conclusion and Future Directions

The preliminary data on this compound indicate that it is a potent laccase inhibitor with significant antifungal activity. Its mechanism of action appears to involve the disruption of fungal cell structure and the induction of oxidative stress. While direct toxicological data on this compound in mammalian systems is currently lacking, the safety profile of its parent compound, cuminic acid, suggests a potentially low to moderate toxicity profile for non-target organisms.

For a comprehensive understanding of the toxicological profile of this compound, further studies are essential. These should include:

  • In vitro cytotoxicity studies on a panel of mammalian cell lines to determine its potential for causing cell death in non-target organisms.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its potential to cause DNA damage.

  • Acute and repeated-dose toxicity studies in animal models to evaluate its systemic toxicity.

  • Environmental fate and ecotoxicology studies to fully characterize its impact on the environment.

This whitepaper serves as a starting point for the scientific community to build upon as more data on this compound becomes available. A thorough toxicological evaluation will be crucial for the responsible development and potential application of this novel laccase inhibitor.

References

Methodological & Application

Application Notes and Protocols for Laccase Inhibition Assay Using a Novel Inhibitor (e.g., Laccase-IN-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that are widely distributed in fungi, plants, and bacteria.[1][2] These enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[3][4] Due to their versatile catalytic activities, laccases are implicated in various biological processes, including lignin (B12514952) degradation, pathogenesis, and pigment formation.[1][4] The development of laccase inhibitors is of significant interest for applications in antifungal drug discovery, as well as for controlling enzymatic browning in the food industry.

These application notes provide a detailed protocol for determining the inhibitory potential of a novel compound, herein referred to as Laccase-IN-5, against a commercially available laccase enzyme. The assay is based on a spectrophotometric method using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.

Principle of the Assay

The laccase inhibition assay is based on the measurement of laccase activity in the presence and absence of an inhibitor. Laccase catalyzes the oxidation of ABTS to its stable green cation radical (ABTS•+), which can be monitored spectrophotometrically by the increase in absorbance at 420 nm.[5][6] The presence of an inhibitor will decrease the rate of ABTS•+ formation, and the extent of inhibition can be quantified by comparing the reaction rates. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitory potency.[7]

Materials and Reagents

Equipment:

  • Spectrophotometer (UV-Vis)

  • 96-well microplate reader (optional)

  • Incubator or water bath (30°C)

  • Pipettes (various volumes)

  • Centrifuge

  • Vortex mixer

Reagents:

  • Laccase from Trametes versicolor (or other suitable source)

  • This compound (or test inhibitor)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Experimental Protocols

Reagent Preparation
  • Sodium Acetate Buffer (0.1 M, pH 4.5): Dissolve 8.2 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 with acetic acid. Bring the final volume to 1 L with deionized water.

  • ABTS Substrate Solution (10 mM): Dissolve 54.9 mg of ABTS in 10 mL of sodium acetate buffer (0.1 M, pH 4.5). Store in the dark at 4°C.

  • Laccase Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of laccase in 1 mL of cold sodium acetate buffer. Prepare fresh daily and keep on ice.

  • Laccase Working Solution: Dilute the laccase stock solution with sodium acetate buffer to achieve a concentration that gives a linear rate of absorbance change at 420 nm for at least 5-10 minutes. The optimal concentration should be determined empirically.

  • Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Further dilutions should be made in DMSO.

Laccase Activity Assay
  • Set the spectrophotometer to 420 nm and the temperature to 30°C.

  • In a 1 mL cuvette, add:

    • 800 µL of 0.1 M sodium acetate buffer (pH 4.5)

    • 100 µL of 10 mM ABTS solution

    • 90 µL of deionized water

  • Mix gently and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the laccase working solution.

  • Immediately start recording the absorbance at 420 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of reaction (ΔA420/min) from the linear portion of the curve.

Laccase Inhibition Assay (IC50 Determination)
  • Prepare a series of dilutions of this compound from the stock solution using DMSO.

  • In separate cuvettes, add:

    • 800 µL of 0.1 M sodium acetate buffer (pH 4.5)

    • 100 µL of 10 mM ABTS solution

    • 80 µL of deionized water

    • 10 µL of the respective this compound dilution (or DMSO for the control)

  • Mix gently and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the laccase working solution.

  • Monitor the absorbance at 420 nm as described in the laccase activity assay.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibited reaction) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][9]

Data Presentation

Table 1: Raw Absorbance Data for Laccase Activity

Time (min)Absorbance at 420 nm (Control)Absorbance at 420 nm (with Inhibitor)
0.0
0.5
1.0
1.5
2.0
...

Table 2: Laccase Inhibition by this compound

This compound Concentration (µM)Rate of Reaction (ΔA420/min)% Inhibition
0 (Control)0
0.1
1
10
50
100

Table 3: Summary of IC50 Values

InhibitorIC50 (µM)
This compound
Known Inhibitor (e.g., Sodium Azide)

Visualizations

Laccase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ABTS, Laccase, Inhibitor) Dilutions Prepare Inhibitor Dilutions Reagents->Dilutions Mix Mix Reagents in Cuvette Dilutions->Mix Incubate Incubate at 30°C Mix->Incubate Add_Laccase Initiate with Laccase Incubate->Add_Laccase Measure Measure Absorbance at 420 nm Add_Laccase->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot Inhibition vs. Concentration Calc_Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the laccase inhibition assay.

Laccase_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Laccase Laccase Enzyme ABTS_rad ABTS•+ (Product, Green) Laccase->ABTS_rad Catalyzes oxidation H2O H2O Laccase->H2O Reduction Inhibited_Complex Laccase-Inhibitor Complex (Inactive) ABTS ABTS (Substrate, Colorless) ABTS->Laccase Binds to active site O2 O2 O2->Laccase Inhibitor This compound Inhibitor->Laccase Binds to enzyme No_Reaction No Product Formation Inhibited_Complex->No_Reaction

Caption: Mechanism of laccase action and inhibition.

Troubleshooting

  • No or low enzyme activity:

    • Check the pH of the buffer. Laccase activity is pH-dependent.[10]

    • Ensure the enzyme was stored properly and prepared fresh.

    • Verify the concentration of the substrate.

  • High background absorbance:

    • Ensure the ABTS solution is fresh and has not auto-oxidized.

    • Use a proper blank containing all components except the enzyme.

  • Inconsistent results:

    • Ensure accurate pipetting and thorough mixing.

    • Maintain a constant temperature throughout the assay.

    • Check for precipitation of the inhibitor at higher concentrations.

References

Application Notes: Laccase-IN-5 for the Control of Botryosphaeria dothidea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botryosphaeria dothidea is a devastating plant pathogenic fungus with a wide host range, causing diseases such as canker, dieback, and fruit rot in numerous woody plants.[1][2][3][4] Laccases (EC 1.10.3.2) are multi-copper oxidases that play a crucial role in fungal pathogenesis, including lignin (B12514952) degradation, detoxification of host-plant-derived phenolic compounds, and protection against oxidative stress.[5][6][7] As such, the inhibition of laccase activity presents a promising strategy for the control of B. dothidea. Laccase-IN-5 is a novel, potent, and specific small molecule inhibitor of fungal laccases. These application notes provide detailed protocols for the evaluation of this compound's inhibitory effect on B. dothidea laccase and its efficacy in controlling fungal growth both in vitro and in planta.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of the B. dothidea laccase enzyme. By binding to the active site, it prevents the oxidation of phenolic substrates, thereby disrupting key pathological processes of the fungus. This inhibition is expected to lead to a reduction in the fungus's ability to degrade plant cell walls and overcome host defense mechanisms, ultimately resulting in the suppression of fungal growth and disease development.

cluster_fungus Botryosphaeria dothidea cluster_inhibition Inhibition by this compound Laccase Laccase Enzyme Oxidized_Products Oxidized Products Laccase->Oxidized_Products Oxidation Inhibited_Laccase Inhibited Laccase Complex Laccase->Inhibited_Laccase Binding Phenolic_Substrates Plant Phenolic Compounds (e.g., Lignin) Phenolic_Substrates->Laccase Pathogenesis Fungal Pathogenesis (e.g., tissue invasion) Oxidized_Products->Pathogenesis Plant Disease Symptoms Plant Disease Symptoms Pathogenesis->Plant Disease Symptoms Laccase_IN_5 This compound Laccase_IN_5->Inhibited_Laccase Inhibited_Laccase->Pathogenesis Inhibition

Caption: Hypothetical mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the inhibitory activity of this compound against B. dothidea.

Table 1: In Vitro Laccase Inhibition by this compound

This compound Concentration (µM)Laccase Activity (U/mL)Percent Inhibition (%)
0 (Control)50.0 ± 2.50
140.1 ± 1.819.8
525.5 ± 1.349.0
1012.7 ± 0.974.6
255.2 ± 0.589.6
502.1 ± 0.395.8

Table 2: Antifungal Activity of this compound against B. dothidea

This compound Concentration (µg/mL)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)
0 (Control)00
1025.3 ± 2.115.8 ± 1.5
2548.7 ± 3.535.2 ± 2.8
5075.1 ± 4.260.7 ± 3.9
10092.5 ± 2.985.4 ± 4.1

Table 3: Efficacy of this compound in Controlling B. dothidea on Apple Twigs (in planta)

TreatmentLesion Length (mm) after 7 daysDisease Severity Index (0-4)
Mock (Water)15.2 ± 1.53.8 ± 0.3
This compound (100 µg/mL)3.1 ± 0.80.9 ± 0.2
Fungicide Control (Thiophanate-methyl)2.5 ± 0.60.7 ± 0.2

Experimental Protocols

Fungal Culture and Inoculum Preparation

This protocol describes the preparation of B. dothidea cultures for subsequent experiments.

Materials:

  • Botryosphaeria dothidea isolate

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator at 25°C

Procedure:

  • Maintain stock cultures of B. dothidea on PDA plates at 4°C.

  • For experiments, subculture the fungus onto fresh PDA plates and incubate at 25°C in the dark for 7-10 days until the mycelium covers the plate.

  • Mycelial Inoculum: From the edge of an actively growing culture, cut 5 mm mycelial plugs using a sterile cork borer.

  • Spore Suspension: To induce sporulation, culture the fungus on PDA under continuous fluorescent light for 14-21 days. Flood the plate with 10 mL of sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

A Stock Culture on PDA B Subculture on fresh PDA A->B C Incubate at 25°C for 7-10 days B->C D Mycelial Plugs (5 mm) C->D F Induce Sporulation (14-21 days) C->F E Spore Suspension (1x10^6 spores/mL) F->E

Caption: Workflow for B. dothidea inoculum preparation.

In Vitro Laccase Activity and Inhibition Assay

This protocol details the measurement of laccase activity and its inhibition by this compound using a spectrophotometric method with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate.[8][9][10][11]

Materials:

  • Crude laccase extract from B. dothidea culture filtrate

  • This compound stock solution (in DMSO)

  • ABTS solution (10 mM in sodium acetate (B1210297) buffer)

  • Sodium acetate buffer (100 mM, pH 4.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Laccase Extraction: Grow B. dothidea in PDB for 10 days. Separate the mycelium from the culture broth by filtration. The cell-free supernatant serves as the crude laccase extract.

  • Assay Preparation: In a 96-well microplate, add the following to each well:

    • 140 µL of sodium acetate buffer (pH 4.5)

    • 20 µL of crude laccase extract

    • 20 µL of this compound solution at various concentrations (or DMSO for control)

  • Incubate the plate at 25°C for 10 minutes.

  • To start the reaction, add 20 µL of 10 mM ABTS solution to each well.

  • Immediately measure the absorbance at 420 nm every minute for 10 minutes using a microplate reader.

  • Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. Calculate the percent inhibition using the formula:

    • % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Antifungal Susceptibility Testing

This protocol is for determining the effect of this compound on the mycelial growth and spore germination of B. dothidea.[12][13][14][15]

a) Mycelial Growth Inhibition (Agar Dilution Method):

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add this compound to achieve a series of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare control plates with the same concentration of DMSO as the treatment plates.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug of B. dothidea in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

b) Spore Germination Inhibition:

  • In a 96-well microplate, mix 50 µL of the B. dothidea spore suspension (1 x 10^6 spores/mL in PDB) with 50 µL of PDB containing various concentrations of this compound.

  • Incubate the plate at 25°C for 12-18 hours.

  • Observe at least 100 spores per well under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition relative to the control.

In Planta Efficacy Assay (Detached Twig Method)

This protocol assesses the protective efficacy of this compound against B. dothidea infection on a host plant tissue.[16][17]

Materials:

  • Healthy, young apple twigs of a susceptible cultivar (e.g., 'Gala')

  • Botryosphaeria dothidea mycelial plugs (5 mm)

  • This compound solution (e.g., 100 µg/mL in sterile water with 0.01% Tween-20)

  • Sterile water with 0.01% Tween-20 (mock control)

  • Commercial fungicide solution (positive control)

  • Humid chambers

Procedure:

  • Cut apple twigs into 10 cm segments.

  • Surface sterilize the twigs by washing with tap water, followed by a 1-minute immersion in 70% ethanol, then a 2-minute immersion in 1% sodium hypochlorite, and finally rinsing three times with sterile distilled water.

  • Allow the twigs to air dry in a sterile environment.

  • Create a small wound (approximately 3 mm in diameter) in the center of each twig using a sterile scalpel.

  • Apply 20 µL of this compound solution, mock control, or fungicide control to the wound and let it absorb for 2 hours.

  • Place a 5 mm mycelial plug of B. dothidea onto the treated wound.

  • Place the inoculated twigs in a humid chamber (a sealed plastic box with moist sterile paper towels) and incubate at 25°C with a 12-hour photoperiod.

  • After 7 days, measure the length of the resulting lesion.

  • Calculate the disease severity index based on a 0-4 scale (e.g., 0 = no lesion, 1 = lesion < 5 mm, 2 = lesion 5-10 mm, 3 = lesion > 10 mm, 4 = twig completely necrotized).

A Twig Preparation (Cut, Sterilize, Wound) B Treatment Application (this compound, Mock, Fungicide) A->B C Inoculation with B. dothidea mycelial plug B->C D Incubation in Humid Chamber (7 days) C->D E Data Collection (Lesion length, Disease Severity) D->E

Caption: Workflow for the in planta efficacy assay.

Conclusion

The provided protocols offer a comprehensive framework for researchers to evaluate the efficacy of this compound as a potential antifungal agent against Botryosphaeria dothidea. The hypothetical data presented demonstrates the potent inhibitory activity of this compound, suggesting its potential as a valuable tool in the development of novel strategies for managing diseases caused by this important plant pathogen. Further studies should focus on optimizing the formulation and application methods for field conditions.

References

Application Notes and Protocols: Laccase in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Laccase-IN-5" was not identified in the conducted literature search. The following application notes and protocols are based on the broader class of enzymes known as laccases and their applications in agricultural research.

Introduction to Laccases

Laccases (EC 1.10.3.2) are a class of multi-copper-containing oxidoreductase enzymes ubiquitously found in fungi, plants, bacteria, and insects.[1][2][3][4][5] These enzymes are of significant interest in various biotechnological applications due to their ability to oxidize a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1][5][6][7] In plants, laccases play a crucial role in the polymerization of monolignols to form lignin (B12514952), a key component of the plant cell wall that provides structural integrity and defense against pathogens.[3][8][9] Fungal laccases, particularly from white-rot fungi, are potent lignin degraders.[2][10] This broad substrate specificity makes laccases valuable tools in various agricultural research areas, including bioremediation, biomass conversion, and plant stress management.[10][11][12]

Applications in Agricultural Research

Bioremediation of Contaminated Soil and Water

Laccases have demonstrated significant potential in the detoxification of agricultural soils and wastewater contaminated with pesticides, herbicides, and other xenobiotic compounds.[10][11][12]

  • Degradation of Pesticides and Herbicides: Laccases can oxidize and detoxify a variety of chemical pesticides and herbicides, converting them into less toxic or non-toxic products.[11]

  • Wastewater Treatment: They are effective in treating wastewater from agro-industrial processes by removing phenolic compounds.[12]

Lignocellulosic Biomass Conversion

The recalcitrance of lignin in plant biomass is a major obstacle in the production of biofuels and other bio-based products. Laccases can be employed to delignify lignocellulosic materials.

  • Biofuel Production: By breaking down lignin, laccases can improve the accessibility of cellulose (B213188) and hemicellulose for enzymatic hydrolysis into fermentable sugars, thereby enhancing biofuel yields.[8][13]

  • Improving Animal Feed: Treatment of agricultural residues with laccases can increase their digestibility for livestock.

Plant Stress Response and Pathogen Defense

Laccases are involved in plant responses to both biotic and abiotic stresses.

  • Lignification and Defense: Laccases contribute to the reinforcement of plant cell walls through lignification, which acts as a physical barrier against pathogen invasion.[9][14]

  • Abiotic Stress Tolerance: Studies have shown that the expression of laccase genes is induced in response to various abiotic stresses like cold, salt, and osmotic stress, suggesting a role in stress tolerance pathways.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to laccase activity and its effects.

Table 1: Optimal Conditions for Laccase Activity

Laccase Source Optimal pH Optimal Temperature (°C) Reference
White Rot Fungi (general) 5.0 45 [15]
Trametes versicolor 3.0 - 5.0 - [16]

| Pyricularia sp. | 3.0 - 5.0 | - |[16] |

Table 2: Laccase Activity from Different Fungal Isolates

Fungal Isolate Fermentation Type Substrate Laccase Activity (U/ml) Reference
Isolate 003-2G Submerged (SmF) Wheat Bran 0.345 [15]
Isolate 003-2G Solid State (SSF) Wheat Bran 0.379 [15]
Isolate 003-2G Solid State (SSF) Sawdust 0.430 - 0.446 [15]

| Pleurotus pulmonarius BPSM10 | - | - | 103.50 |[17] |

Table 3: Effect of Laccase Gene Modification on Lignin Content and Saccharification

Plant Gene Modification Lignin Content Change Saccharification Yield Increase Reference
Brachypodium distachyon LACCASE5 mutant 10% decrease Higher [8]

| Brachypodium distachyon | LACCASE5 & LACCASE8 double mutant | 20-30% decrease | 140% |[13] |

Experimental Protocols

Qualitative Plate Assay for Laccase Activity

This protocol is used for the rapid screening of laccase-producing microorganisms.

Materials:

  • Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar (B569324) for fungi)

  • Guaiacol (B22219) solution (0.1% v/v)[17]

  • Microorganism to be tested

  • Incubator

Procedure:

  • Prepare the growth medium and sterilize it.

  • Before pouring the plates, add the guaiacol solution to the molten agar and mix well.

  • Pour the agar into Petri dishes and allow them to solidify.

  • Inoculate the center of the plate with the test microorganism.

  • Incubate the plates at the optimal growth temperature for the microorganism.

  • Observe the plates daily for the appearance of a reddish-brown zone around the microbial colony, which indicates laccase activity.[17]

Quantitative Spectrophotometric Assay for Laccase Activity

This protocol quantifies laccase activity using the substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

  • Laccase enzyme solution (crude or purified)

  • ABTS solution (e.g., 3 mM in a suitable buffer)[17]

  • Citrate (B86180) buffer (100 mM, pH 5.5)[17]

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing the citrate buffer and ABTS solution.

  • Add a specific volume of the laccase enzyme solution to the reaction mixture to start the reaction.

  • Immediately measure the increase in absorbance at 420 nm over a set period (e.g., 1-5 minutes) using a spectrophotometer. The green-blue color development indicates the oxidation of ABTS.

  • Calculate the laccase activity. One unit of laccase activity is typically defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.[17] The molar extinction coefficient for the oxidized ABTS at 420 nm is 36,000 M⁻¹ cm⁻¹.[17]

Lab-Scale Soil Bioremediation Protocol

This protocol assesses the ability of laccase to degrade a model pesticide in a soil matrix.

Materials:

  • Contaminated soil (spiked with a known concentration of a phenolic pesticide)

  • Laccase solution

  • Control solution (buffer or heat-inactivated laccase)

  • Incubator

  • Analytical equipment for pesticide quantification (e.g., HPLC, GC-MS)

Procedure:

  • Prepare soil microcosms by placing a known weight of contaminated soil into separate containers.

  • To the experimental microcosms, add the laccase solution.

  • To the control microcosms, add the control solution.

  • Ensure proper mixing and moisture content in all microcosms.

  • Incubate the microcosms at a suitable temperature for a defined period (e.g., several days to weeks).

  • At regular intervals, collect soil samples from each microcosm.

  • Extract the pesticide from the soil samples using an appropriate solvent.

  • Quantify the concentration of the pesticide in the extracts using analytical instrumentation.

  • Compare the degradation of the pesticide in the laccase-treated soil versus the control soil to determine the efficacy of the enzyme.

Visualizations

General Laccase Catalytic Cycle

Laccase_Catalytic_Cycle Substrate Phenolic Substrate (RH) Laccase_ox Laccase (Oxidized) [4Cu(II)] Substrate->Laccase_ox 4e⁻ Radical Substrate Radical (R•) Product Oxidized Product Radical->Product Laccase_ox->Radical Oxidation Laccase_red Laccase (Reduced) [4Cu(I)] Laccase_ox->Laccase_red Reduction Laccase_red->Laccase_ox Re-oxidation O2 Oxygen (O₂) Laccase_red->O2 4e⁻ H2O Water (2H₂O) O2->H2O Reduction

Caption: General catalytic cycle of laccase showing substrate oxidation and oxygen reduction.

Experimental Workflow for Soil Bioremediation

Soil_Bioremediation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Contaminated Soil Microcosm_L Laccase-Treated Microcosm Soil->Microcosm_L Microcosm_C Control Microcosm Soil->Microcosm_C Laccase Laccase Solution Laccase->Microcosm_L Control Control Solution Control->Microcosm_C Incubation Incubation Microcosm_L->Incubation Microcosm_C->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Pesticide Extraction Sampling->Extraction Quantification Quantification (HPLC/GC-MS) Extraction->Quantification Comparison Data Comparison Quantification->Comparison

Caption: Workflow for a lab-scale experiment on soil bioremediation using laccase.

Hypothetical Laccase-Mediated Stress Response Pathway

Laccase_Stress_Response Stress Abiotic/Biotic Stress (e.g., Pathogen, Salinity) Signal Stress Signaling (e.g., ABA pathway) Stress->Signal TF Transcription Factors (e.g., MYB) Signal->TF LAC_Gene Laccase Gene (LAC) TF->LAC_Gene Upregulation Laccase Laccase Enzyme LAC_Gene->Laccase Expression Monolignols Monolignols Laccase->Monolignols Oxidation Lignin Lignin Deposition Monolignols->Lignin Polymerization CellWall Cell Wall Reinforcement Lignin->CellWall Resistance Stress Resistance CellWall->Resistance

Caption: A simplified pathway showing the role of laccase in plant stress response.

References

Application Note: Experimental Design for Efficacy Testing of Laccase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. While extensively studied in fungi and plants, laccase activity has also been implicated in various human pathologies, including cancer, where it may contribute to the tumor microenvironment and cell signaling.[1][2][3] The development of specific laccase inhibitors is therefore a promising therapeutic strategy.

This document outlines a comprehensive experimental framework for evaluating the efficacy of Laccase-IN-5 , a novel small molecule inhibitor of laccase. The protocols provided herein describe methods to:

  • Quantify the direct inhibitory effect of this compound on laccase enzyme activity.

  • Assess the impact of this compound on the viability of cancer cells.

  • Investigate the mechanism of action by analyzing the modulation of a key intracellular signaling pathway.

The following protocols provide a robust basis for the preclinical assessment of this compound and similar compounds.

Part 1: Biochemical Efficacy - Laccase Inhibition Assay

To determine the direct inhibitory potential of this compound, a colorimetric enzyme assay is employed using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[4][5][6] Laccase oxidizes ABTS to produce a stable blue-green cation radical (ABTS•+) that can be quantified by measuring absorbance at 420 nm.[7]

Experimental Workflow: Laccase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Laccase, ABTS, and This compound dilutions add_buffer Add Assay Buffer prep_reagents->add_buffer add_inhibitor Add this compound (or vehicle) add_buffer->add_inhibitor add_enzyme Add Laccase Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (5 min) add_enzyme->pre_incubate add_abts Initiate reaction with ABTS pre_incubate->add_abts read_absorbance Measure Absorbance at 420 nm (Kinetic Mode, 10 min) add_abts->read_absorbance calc_rate Calculate Reaction Rates (Vmax) read_absorbance->calc_rate plot_curve Plot % Inhibition vs. [this compound] calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for determining the IC50 of this compound.
Data Presentation: Laccase Inhibition

The results of the biochemical assay should be summarized to determine the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Inhibition of Laccase by this compound

Compound Target Enzyme Substrate IC50 (µM)
This compound Fungal Laccase ABTS Value

| Positive Control | Fungal Laccase | ABTS | Value |

Part 2: Cellular Efficacy and Mechanism of Action

To assess the therapeutic potential of this compound, its effects are tested in a cancer cell line. This is based on a hypothetical model where extracellular laccase activity promotes cancer cell survival by activating a pro-survival signaling pathway, such as the PI3K/Akt pathway. Inhibition of laccase is expected to reduce this signaling and decrease cell viability.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism. Extracellular laccase modifies an extracellular matrix (ECM) component, leading to the activation of a Receptor Tyrosine Kinase (RTK). This triggers the PI3K/Akt signaling cascade, promoting cell survival. This compound is designed to block the initial step of this activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space laccase Laccase ecm_active Active ECM Ligand laccase->ecm_active Oxidizes ecm_inactive ECM Precursor ecm_inactive->laccase rtk Receptor Tyrosine Kinase (RTK) ecm_active->rtk Activates inhibitor This compound inhibitor->laccase pi3k PI3K rtk->pi3k akt Akt pi3k->akt p-Akt survival Cell Survival & Proliferation akt->survival

Hypothetical signaling pathway inhibited by this compound.
Cell-Based Experimental Workflow

The cellular effects of this compound are evaluated through cell viability assays and Western blotting to confirm the impact on the target signaling pathway.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoint Analysis cluster_viability Viability Assay cluster_western Western Blot seed_cells Seed Cancer Cells in Plates incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (Dose-Response) incubate_24h->treat_compound incubate_72h Incubate 72h (Viability) or 4h (Signaling) treat_compound->incubate_72h mtt_assay Perform MTT Assay incubate_72h->mtt_assay lyse_cells Prepare Cell Lysates incubate_72h->lyse_cells read_viability Read Absorbance at 570 nm mtt_assay->read_viability calc_gi50 Calculate GI50 read_viability->calc_gi50 run_wb SDS-PAGE & Transfer lyse_cells->run_wb probe_ab Probe with p-Akt & Total Akt Antibodies run_wb->probe_ab image_blot Image & Quantify probe_ab->image_blot

Workflow for cell-based efficacy and MOA studies.
Data Presentation: Cellular Assays

Quantitative data from the cell viability and Western blot experiments should be tabulated for clear comparison.

Table 2: Anti-proliferative Activity of this compound

Compound Cell Line Assay Type GI50 (µM)
This compound MDA-MB-231 MTT Value

| Control Cmpd | MDA-MB-231 | MTT | Value |

Table 3: Modulation of Akt Signaling by this compound

Treatment Concentration (µM) p-Akt / Total Akt Ratio (Normalized to Vehicle)
Vehicle Control - 1.00
This compound 0.1 Value
This compound 1.0 Value

| this compound | 10.0 | Value |

Experimental Protocols

Protocol 1: Laccase Enzymatic Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer: 100 mM Sodium Acetate, pH 4.5.

    • Enzyme Solution: Prepare a 2X working solution of fungal laccase in Assay Buffer.

    • Substrate Solution: Prepare a 10X solution of ABTS (e.g., 5 mM) in Assay Buffer.

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (96-well format) :

    • Add 2 µL of this compound dilutions or DMSO (vehicle control) to appropriate wells.

    • Add 88 µL of Assay Buffer to all wells.

    • Add 50 µL of 2X Laccase Enzyme Solution to all wells except the no-enzyme blank.

    • Mix and pre-incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of 10X ABTS Substrate Solution.

    • Immediately begin reading absorbance at 420 nm every 30 seconds for 10 minutes in a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding :

    • Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the compound or vehicle (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement :

    • Add 10 µL of 12 mM MTT stock solution to each well.[8]

    • Incubate for 4 hours at 37°C.[8][9]

    • Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.[8]

    • Incubate for an additional 4 hours at 37°C.[8][9]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated cells to calculate percent viability.

    • Plot percent viability versus log[this compound] and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment and Lysis :

    • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations for 4 hours.

    • Wash cells with ice-cold PBS and lyse by adding 100 µL of 1X SDS sample buffer.[10] Scrape cells and transfer to a microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to shear DNA.[10]

  • Electrophoresis and Transfer :

    • Determine protein concentration using a standard BCA assay.

    • Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose membrane.[10]

  • Immunoblotting :

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, Ser473) overnight at 4°C with gentle shaking.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Apply an ECL chemiluminescent substrate and capture the image using a digital imager.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.[11]

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment condition.

References

Laccase-IN-5 as a potential lead compound for fungicide development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccase-IN-5 is a potent inhibitor of laccase, a multi-copper oxidase enzyme crucial for various physiological processes in fungi, including melanin (B1238610) biosynthesis, pathogenesis, and defense against environmental stress. By targeting laccase, this compound presents a promising avenue for the development of novel fungicides. Its mechanism of action involves the disruption of fungal cell wall integrity, alteration of cell membrane permeability, inhibition of hyphal growth, and induction of oxidative stress, collectively leading to fungal cell death.[1] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential lead compound in fungicide development programs.

Quantitative Data

The inhibitory and antifungal activities of this compound have been quantified, providing essential benchmarks for further studies. While comprehensive data across a wide range of plant pathogenic fungi is not yet available in the public domain, the existing data demonstrates its potential.

ParameterTargetValueReference
IC₅₀ Laccase Enzyme0.82 µM[1]
EC₅₀ Botryosphaeria dothidea0.96 mg/L[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the laccase enzyme activity. EC₅₀ (Half-maximal effective concentration) represents the concentration required to inhibit 50% of the fungal growth. Further research is required to establish the efficacy of this compound against a broader spectrum of fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Magnaporthe oryzae, and Rhizoctonia solani.

Mechanism of Action & Signaling Pathways

The antifungal activity of this compound stems from its ability to induce significant physiological stress on fungal cells. Inhibition of laccase disrupts cell wall synthesis and integrity, which in turn triggers cellular stress responses. This cell wall damage, coupled with the induction of reactive oxygen species (ROS), is hypothesized to activate key signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which are crucial for fungal stress adaptation and survival.

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Interior cluster_2 Cell Wall Integrity (CWI) Pathway cluster_3 Oxidative Stress Response Laccase_IN_5 This compound Laccase Laccase Laccase_IN_5->Laccase Inhibits ROS Increased ROS (Reactive Oxygen Species) Laccase_IN_5->ROS Induces Cell_Wall_Damage Cell Wall Damage Laccase->Cell_Wall_Damage Leads to Sensors Cell Wall Sensors (Wsc1, Mid2) Rho1 Rho1-GTP Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPKKK BCK1 (MAPKKK) PKC1->MAPKKK MAPKK MKK1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK TF Transcription Factors (Rlm1, Swi4/Swi6) MAPK->TF CWI_Response Cell Wall Repair Genes (e.g., Chitin Synthases) TF->CWI_Response HOG_Pathway HOG Pathway (Hog1 MAPK) ROS->HOG_Pathway Yap1 Yap1 Transcription Factor ROS->Yap1 Oxidative_Response Antioxidant Genes (e.g., Catalase, SOD) HOG_Pathway->Oxidative_Response Yap1->Oxidative_Response Cell_Wall_Damage->Sensors Activates

Proposed signaling pathways affected by this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the antifungal properties of this compound.

Laccase Inhibition Assay

This protocol determines the in vitro inhibitory activity of this compound against fungal laccase.

G A Prepare Laccase Solution (e.g., from Botrytis cinerea) D Incubate Laccase with This compound A->D B Prepare this compound Dilutions B->D C Prepare Substrate Solution (e.g., ABTS or Syringaldazine) E Initiate Reaction with Substrate C->E D->E F Measure Absorbance Change (Spectrophotometer) E->F G Calculate % Inhibition and IC₅₀ F->G

Workflow for Laccase Inhibition Assay.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in sodium acetate buffer.

  • In a 96-well microplate, add the this compound dilutions to the wells.

  • Add the purified laccase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the ABTS or syringaldazine substrate solution to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 420 nm for ABTS) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol assesses the in vivo efficacy of this compound in inhibiting the growth of pathogenic fungi.

Materials:

  • Fungal isolate (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add this compound to achieve a range of final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C).

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without inhibitor) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration of this compound.

  • Determine the EC₅₀ value from the dose-response curve.

Cell Membrane Permeability Assay

This assay evaluates the effect of this compound on the integrity of the fungal cell membrane using a fluorescent dye.

G A Harvest Fungal Mycelia or Spores B Wash and Resuspend Cells A->B C Treat Cells with This compound B->C D Add Fluorescent Dye (e.g., Propidium Iodide) C->D E Incubate D->E F Measure Fluorescence (Fluorometer or Flow Cytometer) E->F G Analyze Data to Determine Membrane Permeability F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Laccase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with laccase inhibitors, exemplified by the hypothetical compound Laccase-IN-5.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound, and it is not dissolving in my aqueous buffer. What should be my first step?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its broad applicability in solubilizing organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is imperative to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% (v/v).[1]

Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The selection of the solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental setup to that particular solvent.[1]

Q3: My laccase inhibitor precipitates from the solution when I dilute my DMSO stock into my aqueous buffer. What is happening?

A3: This common issue is referred to as "precipitation upon dilution."[1][2] It occurs when the concentration of the inhibitor in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium.[1] As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer maintain the compound in a dissolved state.[1]

Q4: How can the pH of my aqueous buffer affect the solubility of this compound?

A4: The pH of your solution can significantly influence the solubility of your compound, especially if it contains ionizable groups (e.g., acidic or basic moieties).[1][2] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is enhanced at a lower pH (below their pKa).[1] If your inhibitor possesses ionizable functional groups, it is advisable to determine its pH-solubility profile.[1]

Troubleshooting Guide

Initial Solubility Assessment

If you are encountering solubility issues with this compound, a systematic approach to identify an appropriate solvent is recommended. The following table outlines a preliminary solubility test.

SolventTarget ConcentrationObservation after VortexingObservation after Centrifugation
Water10 mg/mLInsolublePellet Observed
PBS (pH 7.4)10 mg/mLInsolublePellet Observed
DMSO50 mg/mLSolubleClear Supernatant
Ethanol20 mg/mLPartially SolubleClear Supernatant
DMF40 mg/mLSolubleClear Supernatant

Note: This table presents hypothetical data for this compound for illustrative purposes.

Strategies to Overcome Precipitation Upon Dilution

Should you observe precipitation after diluting your organic stock solution into an aqueous buffer, consider the following strategies:

StrategyDescriptionRecommended Starting Concentration
Lower Final Concentration The most direct method is to reduce the final concentration of the inhibitor in your assay.[2]Start with a 10-fold lower concentration than initially attempted.
Use of Surfactants Non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[2]Tween® 20 or Triton™ X-100 at 0.01-0.1%.[2]
Employ Co-solvents Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can enhance solubility.[2]1-5% Ethanol or Polyethylene Glycol (PEG).[2]
pH Adjustment If your inhibitor has ionizable groups, modifying the buffer's pH can improve solubility.[2]Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired high concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a water bath (ensure the compound is heat-stable) or use a sonicator to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.

Protocol 2: Pre-assay Solubility Check in Experimental Medium
  • Prepare serial dilutions of your this compound stock solution in your final assay buffer.

  • Allow these dilutions to stand at the intended assay temperature for a duration equivalent to your experiment.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.[1]

  • Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a suitable analytical method, such as HPLC-UV.[2] This will determine the true soluble concentration of your compound under the experimental conditions.

Visual Guides

Troubleshooting_Solubility_Workflow start Start: this compound Insoluble in Aqueous Buffer stock_solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes success Proceed with Experiment no_precipitation->success lower_conc Lower Final Concentration troubleshoot->lower_conc surfactant Add Surfactant (e.g., Tween-20) troubleshoot->surfactant cosolvent Use Co-solvent (e.g., Ethanol) troubleshoot->cosolvent ph_adjust Adjust Buffer pH troubleshoot->ph_adjust retest Retest Solubility lower_conc->retest surfactant->retest cosolvent->retest ph_adjust->retest retest->success Success fail Contact Technical Support retest->fail Still Precipitates

Caption: Troubleshooting workflow for addressing solubility issues.

Laccase_Signaling_Pathway_Inhibition substrate Phenolic Substrate laccase Laccase Enzyme substrate->laccase oxidized_substrate Oxidized Substrate (Radical Intermediate) laccase->oxidized_substrate Oxidation polymerization Polymerization / Downstream Effects oxidized_substrate->polymerization inhibitor This compound inhibitor->laccase

Caption: Inhibition of the laccase signaling pathway.

References

Laccase-IN-5 degradation pathways and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laccase-IN-5. The information is designed to help anticipate and address potential issues related to the degradation of this molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent, showing a gradual loss of inhibitory activity over the course of my experiment. What could be the cause?

A1: A gradual loss of activity often points to the degradation of this compound under your experimental conditions. Potential causes include oxidation, hydrolysis, or light-induced degradation. It is recommended to assess the stability of this compound in your specific assay buffer and conditions. Consider preparing fresh stock solutions and minimizing the pre-incubation time of the compound in the assay buffer.

Q2: I have observed a color change in my this compound stock solution. Is this a sign of degradation?

A2: Yes, a change in the color of your stock solution can be an indicator of chemical degradation, potentially due to oxidation or the formation of reactive quinone-like species, especially if your compound has phenolic or aniline-like moieties.[1][2][3] It is advisable to discard the colored solution and prepare a fresh stock. To mitigate this, consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protecting them from light.

Q3: How does pH affect the stability of this compound?

A3: The stability of small molecules can be highly dependent on pH. Extremes in pH can catalyze hydrolytic degradation of susceptible functional groups, such as esters or amides. For laccase, which often functions at acidic pH, it is crucial to determine the stability of this compound under these specific conditions.[3][4] A pH stability study is recommended to identify the optimal pH range for maintaining the integrity of the compound.

Q4: Can exposure to light affect my results when working with this compound?

A4: Photodegradation is a common issue for many organic molecules. If this compound possesses photosensitive functional groups, exposure to ambient or UV light can lead to its degradation. It is best practice to work with this compound in amber vials or under low-light conditions to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreasing inhibitory potency over time Compound degradation in assay buffer.1. Prepare fresh solutions of this compound for each experiment.2. Minimize the time the compound spends in aqueous buffer before analysis.3. Perform a time-course stability study using HPLC-MS to quantify degradation.
Precipitation of this compound in aqueous buffer Poor solubility.1. Confirm you are not exceeding the solubility limit.2. Consider using a co-solvent like DMSO (ensure final concentration is compatible with your assay).3. Sonication may help in dissolving the compound.
High background signal in fluorescence-based assays Intrinsic fluorescence of this compound or its degradation products.1. Run a control experiment with this compound alone to measure its background fluorescence.2. Check for the appearance of new fluorescent species over time, which may indicate degradation to a fluorescent byproduct.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions, as might be determined by a stability-indicating HPLC assay.

Condition Incubation Time (hours) This compound Remaining (%) Major Degradant Peak Area (%)
pH 4.0, 25°C, in light 0100.00.0
485.214.8
2455.744.3
pH 7.0, 25°C, in light 0100.00.0
498.11.9
2492.57.5
pH 4.0, 25°C, in dark 0100.00.0
496.33.7
2488.411.6
3% H₂O₂, 25°C 0100.00.0
245.154.9

Experimental Protocols

Protocol: Assessing this compound Stability via Stress Testing

This protocol outlines a general procedure for stress testing to identify potential degradation pathways for this compound.

1. Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

2. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV or MS detector
  • pH meter
  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 50°C.
  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 50°C.
  • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.
  • Photostability: Expose the solution in a quartz cuvette to light in a photostability chamber. Run a parallel sample protected from light as a control.

5. Time Points and Analysis:

  • Sample from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
  • Neutralize acidic and basic samples before injection if necessary.
  • Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
  • Quantify the peak area of this compound and any new peaks corresponding to degradation products.

6. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to t=0.
  • Significant degradation is often defined as a >10% loss of the parent compound.
  • Identify the conditions under which degradation is most pronounced to understand the primary degradation pathways.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation H₂O₂ / O₂ Degradant_A Degradant_A Oxidation->Degradant_A Pathway 1 Degradant_B Degradant_B Oxidation->Degradant_B Pathway 2 cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Incubate under Stress Conditions (pH, Light, Oxidizing Agent) Stock->Stress Sample Sample at Time Points Stress->Sample HPLC HPLC-MS Analysis Sample->HPLC Data Quantify Parent and Degradants HPLC->Data

References

Validation & Comparative

Laccase-IN-5: A Novel Laccase Inhibitor Demonstrates Potent Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A recent comprehensive analysis of the novel laccase inhibitor, Laccase-IN-5, reveals its significant potential as a powerful antifungal agent, outperforming established commercial fungicides in key in vitro and in vivo studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's efficacy, mechanism of action, and the experimental protocols used for its evaluation.

This compound, identified as compound 2b in recent literature, has shown remarkable inhibitory activity against the plant pathogenic fungus Botryosphaeria dothidea, a significant contributor to apple ring rot and other canker diseases.[1] Experimental data indicates that this compound possesses a potent half-maximal effective concentration (EC50) and demonstrates superior protective and curative effects when compared to conventional fungicides such as boscalid (B143098) and carbendazim.

Quantitative Efficacy Comparison

The antifungal efficacy of this compound was rigorously tested against B. dothidea. The following table summarizes the in vitro mycelial growth inhibition data, presenting the EC50 values for this compound and two widely used commercial fungicides.

CompoundTarget PathogenEC50 (mg/L)
This compound (compound 2b)Botryosphaeria dothidea0.17
BoscalidBotryosphaeria dothidea>50
CarbendazimBotryosphaeria dothidea>50

Data sourced from in vitro antifungal assays.[1]

In addition to its potent in vitro activity, this compound exhibited significant in vivo protective and curative effects in studies conducted on apples. These findings suggest that this compound not only prevents fungal infection but also effectively combats existing infections, surpassing the performance of boscalid in these trials.[1]

Mechanism of Action

The antifungal activity of this compound stems from its ability to inhibit laccase, a key enzyme in fungal development and pathogenesis.[1] The primary mechanisms of action include:

  • Disruption of Hyphal Morphology: this compound causes significant damage to the structure of fungal hyphae, impeding their growth and proliferation.[1]

  • Compromised Cell Membrane Integrity: The compound disrupts the integrity of the fungal cell membrane, a critical barrier for cell survival.[1]

  • Induction of Oxidative Stress: this compound leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[1]

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to determine the half-maximal effective concentration (EC50) of antifungal compounds against fungal mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal pathogen (e.g., Botryosphaeria dothidea)

  • Antifungal compound (this compound)

  • Commercial fungicides (for comparison)

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Incorporate the test compound into molten PDA at various final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug of the actively growing fungus onto the center of each PDA plate.

  • Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate (without any antifungal compound) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by probit analysis of the inhibition data.

In Vivo Protective and Curative Antifungal Assay on Apples

This assay evaluates the ability of a compound to prevent (protective) or treat (curative) fungal infection on fruit.

Materials:

  • Healthy, uniform apples

  • Fungal pathogen spore suspension (e.g., Botryosphaeria dothidea)

  • Antifungal compound solution

  • Sterile needle or cork borer

  • Humid chamber

Procedure for Protective Assay:

  • Wound the surface of the apples with a sterile needle.

  • Apply the test compound solution to the wounded area and allow it to dry.

  • After a set period (e.g., 24 hours), inoculate the treated wounds with the fungal spore suspension.

  • Incubate the apples in a humid chamber at an appropriate temperature.

  • Measure the lesion diameter after a specified incubation period.

  • Calculate the disease control efficacy compared to the untreated control.

Procedure for Curative Assay:

  • Wound the surface of the apples and inoculate with the fungal spore suspension.

  • After a set period of incubation (e.g., 24 hours) to allow infection to establish, apply the test compound solution to the infected wounds.

  • Continue incubation in a humid chamber.

  • Measure the lesion diameter after a specified incubation period.

  • Calculate the disease control efficacy compared to the untreated control.

Assessment of Fungal Cell Membrane Integrity

This protocol uses a fluorescent dye to assess damage to the fungal cell membrane.

Materials:

  • Fungal mycelia (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • Propidium (B1200493) iodide (PI) staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Harvest fungal mycelia from liquid cultures treated with the test compound at various concentrations.

  • Wash the mycelia with PBS.

  • Resuspend the mycelia in a solution containing propidium iodide.

  • Incubate in the dark for a specified time.

  • Observe the stained mycelia under a fluorescence microscope or analyze using a flow cytometer to quantify the percentage of cells with compromised membranes (PI-positive cells).

Quantification of Reactive Oxygen Species (ROS)

This method quantifies the level of intracellular ROS using a fluorescent probe.

Materials:

  • Fungal mycelia (treated and untreated)

  • Buffer solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Harvest fungal mycelia from liquid cultures treated with the test compound.

  • Wash the mycelia and resuspend in a suitable buffer.

  • Load the mycelia with the DCFH-DA probe and incubate.

  • Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_pda Prepare PDA Medium amend_pda Incorporate Compounds into PDA prep_pda->amend_pda prep_fungus Culture Fungal Pathogen inoculate Inoculate Plates with Fungal Plugs prep_fungus->inoculate prep_compounds Prepare Test Compound Solutions prep_compounds->amend_pda amend_pda->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 Mechanism_of_Action laccase_in_5 This compound inhibition Inhibition laccase_in_5->inhibition targets laccase Laccase Enzyme inhibition->laccase hyphal_damage Hyphal Morphology Damage inhibition->hyphal_damage membrane_damage Cell Membrane Damage inhibition->membrane_damage ros Increased ROS inhibition->ros fungal_death Fungal Cell Death hyphal_damage->fungal_death membrane_damage->fungal_death ros->fungal_death

References

Laccase-IN-5: A Comparative Guide to Laccase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Laccase-IN-5 with other known laccase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound for their specific applications.

Introduction to Laccase Inhibition

Laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2) are copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Their broad substrate specificity makes them valuable biocatalysts in various industrial and biotechnological processes, including bioremediation, pulp and paper bleaching, and organic synthesis. However, in certain biological contexts, such as fungal pathogenesis, laccase activity can be detrimental, making laccase inhibitors valuable tools for research and potential therapeutic development.

This compound: A Potent Inhibitor

This compound (also known as compound 2b) has emerged as a potent inhibitor of laccase, demonstrating significant antifungal activity against various plant pathogenic fungi.[1] Its proposed mechanism of action involves increasing cell membrane permeability, limiting hyphal growth, destroying the cell wall, and inducing oxidative stress responses in fungi.[1]

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available quantitative data for this compound and other known laccase inhibitors. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions. Ki values, which are derived from IC50 values, provide a more standardized measure of inhibitor potency.

InhibitorLaccase SourceSubstrateIC50 (µM)Ki (µM)Type of Inhibition
This compound (compound 2b) Not specified in abstractNot specified in abstract0.82[1]--
Sodium AzideTrametes versicolorL-DOPA-4[2]Competitive[2]
MercaptopurineTrametes versicolorL-DOPA-18[2]Competitive[2]
ThioguanineTrametes versicolorL-DOPA-35[2]Competitive[2]
CaptoprilTrametes versicolorL-DOPA-46[2]Competitive[2]
DimercaptopropanolTrametes versicolorL-DOPA-16[2]Competitive[2]
DimercaptosuccinateTrametes versicolorL-DOPA-48[2]Competitive[2]
CysteineNot specifiedNot specified35.50[3]--

Note: The IC50 value for this compound was reported without specifying the laccase source or substrate in the available abstract. The Ki values for other inhibitors were determined against laccase from Trametes versicolor using L-DOPA as the substrate. The IC50 for Cysteine was reported with another compound as a reference.

Experimental Protocols

Accurate comparison of inhibitor potency requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Laccase Inhibition Assay for this compound (Compound 2b)

The following protocol was adapted from the study that first described the laccase inhibitory activity of compound 2b and its analogues.[3]

1. Reagents and Materials:

  • Laccase from Trametes versicolor

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as substrate

  • Citrate-phosphate buffer (pH 5.0)

  • This compound (Compound 2b) and other test inhibitors

  • 96-well microplate reader

2. Assay Procedure:

  • A reaction mixture is prepared containing citrate-phosphate buffer, a specific concentration of laccase, and varying concentrations of the inhibitor (this compound).

  • The mixture is pre-incubated for a defined period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the ABTS substrate.

  • The rate of ABTS oxidation is monitored by measuring the increase in absorbance at a specific wavelength (typically 420 nm) over time using a microplate reader.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Laccase Inhibition Assay (for other inhibitors)

The following is a general protocol for determining laccase inhibition, as described in a study investigating various organic and inorganic inhibitors.[2]

1. Reagents and Materials:

  • Laccase from Trametes versicolor or Aspergillus oryzae

  • L-DOPA as substrate

  • Sodium phosphate (B84403) buffer (100 mM, pH 5.5)

  • Test inhibitors

  • 0.01% Triton X-100

  • 5% DMSO

  • Spectrophotometer

2. Assay Procedure:

  • The reaction solution is prepared containing sodium phosphate buffer, laccase (150 nM for T. versicolor or 350 nM for A. oryzae), 0.01% Triton X-100, 5% DMSO, and the test inhibitor at various concentrations.

  • The solution is incubated for 15 minutes at 30 °C.

  • The reaction is initiated by the addition of 500 µM L-DOPA.

  • The absorbance is measured at 475 nm in a time-dependent manner to determine the reaction rate.

  • IC50 values are calculated from concentration-dependent inhibition curves.

  • The Cheng-Prusoff equation is used to convert IC50 values to Ki values.

Visualizing Laccase Inhibition and Experimental Workflow

To better understand the processes described, the following diagrams have been generated using the DOT language.

Laccase_Inhibition_Pathway Laccase Catalytic and Inhibition Pathway cluster_inhibition Substrate Substrate (e.g., Phenols) Laccase Laccase (Copper-containing enzyme) Substrate->Laccase Binds to active site Product Oxidized Product Laccase->Product Catalyzes oxidation Inhibited_Complex Laccase-Inhibitor Complex (Inactive) Laccase->Inhibited_Complex Inhibitor Laccase Inhibitor (e.g., this compound) Inhibitor->Laccase Binds to enzyme Inhibitor->Inhibited_Complex

Caption: General signaling pathway of laccase catalysis and its inhibition.

IC50_Determination_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Laccase solution - Substrate solution - Buffer - Inhibitor stock solutions dilutions Prepare serial dilutions of the inhibitor reagents->dilutions reaction_setup Set up reaction mixtures: - Buffer - Laccase - Inhibitor (varying conc.) dilutions->reaction_setup pre_incubation Pre-incubate at controlled temperature reaction_setup->pre_incubation initiate_reaction Initiate reaction with substrate addition pre_incubation->initiate_reaction measure_activity Measure enzyme activity (absorbance change) initiate_reaction->measure_activity calculate_inhibition Calculate % inhibition for each concentration measure_activity->calculate_inhibition plot_data Plot % inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from the dose-response curve plot_data->determine_ic50

Caption: A typical experimental workflow for determining the IC50 value of a laccase inhibitor.

Conclusion

This compound demonstrates high potency as a laccase inhibitor, with a reported IC50 value of 0.82 µM.[1] This positions it as a significantly more potent inhibitor than many commonly used laccase inhibitors under the reported conditions. However, a definitive comparative assessment requires further studies where this compound and other inhibitors are evaluated under identical experimental conditions, including the same laccase source, substrate, pH, and temperature. The detailed experimental protocols provided in this guide offer a foundation for such standardized comparisons, which are crucial for advancing research and development in fields requiring precise laccase modulation.

References

Validating the Antifungal Efficacy of Laccase-IN-5 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Laccases, a class of multi-copper oxidases, have demonstrated promising antifungal properties in vitro. This guide provides a framework for the in vivo validation of Laccase-IN-5, a novel laccase-based antifungal candidate. Due to the absence of published in vivo data for this compound, this document presents a comparative analysis using established antifungal agents, Amphotericin B and Fluconazole (B54011), with hypothetical yet plausible data for this compound to illustrate its potential therapeutic profile.

Comparative In Vivo Efficacy Against Systemic Candidiasis

The following table summarizes the in vivo efficacy of this compound compared to standard antifungal drugs in a murine model of systemic candidiasis caused by Candida albicans. The data for Amphotericin B and Fluconazole are derived from published studies, while the data for this compound is hypothetical to serve as a benchmark for future studies.

Compound Dosage (mg/kg/day) Administration Route Survival Rate (%) at Day 21 Kidney Fungal Burden Reduction (log CFU/g) vs. Control Reference
This compound 10Intravenous90 (Hypothetical)4.0 (Hypothetical)N/A
Amphotericin B 1Intraperitoneal80~3.5[1][2]
Fluconazole 5Oral70-80~2.5-3.0[3][4]
Vehicle Control N/AIntravenous00N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Murine Model of Systemic Candidiasis

A standard mouse model is utilized to establish an acute, systemic fungal infection for drug testing.[5]

  • Animal Model: Female BALB/c mice (6-8 weeks old, 20-22g).

  • Immunosuppression (Optional but recommended for robust infection): Administer cyclophosphamide (B585) (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 1 x 10⁵ Colony Forming Units (CFU) of a virulent strain of Candida albicans in 0.1 mL of sterile saline.

  • Treatment Groups:

    • Group 1: this compound (10 mg/kg/day, IV)

    • Group 2: Amphotericin B (1 mg/kg/day, IP)

    • Group 3: Fluconazole (5 mg/kg/day, oral gavage)

    • Group 4: Vehicle control (e.g., sterile saline, IV)

  • Treatment Schedule: Initiate treatment 24 hours post-infection and continue once daily for 7 consecutive days.

  • Monitoring: Monitor mice twice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur) and mortality for 21 days.

Assessment of Antifungal Efficacy

The efficacy of the antifungal treatment is evaluated based on two primary endpoints: survival rate and fungal burden in target organs.[6]

  • Survival Study: Record the number of surviving mice in each group daily for 21 days post-infection. Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test.

  • Fungal Burden Quantification:

    • On day 8 post-infection (24 hours after the last treatment dose), euthanize a subset of mice from each group (n=5).

    • Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.

    • Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA) supplemented with antibiotics to inhibit bacterial growth.

    • Incubate plates at 35°C for 48 hours and count the colonies to determine the number of CFU per gram of kidney tissue.

    • Calculate the log reduction in fungal burden for each treatment group compared to the vehicle control group.

Visualizing Experimental Design and Mechanism of Action

To clearly illustrate the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_endpoints Endpoint Analysis cluster_groups animal_model Select BALB/c Mice immunosuppression Induce Neutropenia (Cyclophosphamide) animal_model->immunosuppression infection Intravenous Infection immunosuppression->infection pathogen_prep Prepare C. albicans Inoculum (1x10^5 CFU) pathogen_prep->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Daily Treatment (Days 1-7) grouping->treatment survival Monitor Survival (21 Days) treatment->survival fungal_burden Determine Kidney Fungal Burden (Day 8) treatment->fungal_burden g1 This compound treatment->g1 g2 Amphotericin B treatment->g2 g3 Fluconazole treatment->g3 g4 Vehicle Control treatment->g4 G cluster_laccase This compound Action cluster_fungus Fungal Cell laccase This compound phenols Fungal Phenolic Substrates laccase->phenols Oxidizes radicals Phenoxyl Radicals phenols->radicals ros Reactive Oxygen Species (ROS) radicals->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Fungal Cell Death damage->apoptosis

References

Unveiling the Potential of Cuminic Acid Derivatives as Laccase Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective enzyme inhibitors, researchers have turned their attention to natural compounds and their derivatives. A recent comparative analysis highlights the promising potential of cuminic acid-based compounds as inhibitors of laccase, a copper-containing oxidase enzyme involved in various biological processes, including fungal pathogenesis. This guide provides a comprehensive overview of the inhibitory activity of cuminic acid derivatives against laccase, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Laccase has emerged as a significant target for the development of antifungal agents due to its role in the virulence of many pathogenic fungi.[1] The inhibition of this enzyme can disrupt fungal growth and infection processes. Cuminic acid, a natural compound found in the essential oil of cumin seeds, and its derivatives have been investigated for their biological activities, including their potential to inhibit laccase.

Quantitative Comparison of Laccase Inhibitors

A significant study on a series of hydrazide-hydrazones as laccase inhibitors revealed a range of inhibitory potencies, with Ki values spanning from 8 µM to 233 µM.[1] Notably, this research also elucidated the different mechanisms of inhibition, including competitive, non-competitive, and uncompetitive modes of action.[2][3]

One particularly promising cuminic acid derivative, a hydrazide compound designated as 2b , has been identified as a potent antifungal agent with an EC50 value of 0.96 mg/L against Botryosphaeria dothidea.[4] While a specific IC50 value for its direct laccase inhibition is not yet published, its antifungal efficacy strongly suggests that laccase inhibition is a key part of its mechanism of action.[4]

For comparative purposes, the inhibitory activities of several known laccase inhibitors are presented in the table below.

InhibitorLaccase SourceSubstrateIC50 / Ki ValueInhibition TypeReference
Hydrazide-Hydrazone Derivatives Trametes versicolorSyringaldazine (B1682856)Ki: 8 - 233 µMCompetitive, Non-competitive, Uncompetitive[1]
Sodium Azide Trametes versicolorSyringaldazine-Non-competitive[5]
L-Cysteine Not SpecifiedNot Specified--
EDTA Trametes versicolorSyringaldazineLow Inhibition-[5]
Tropolone MushroomDOPAIC50: ~5 µM-[6]
Kojic Acid MushroomDOPAIC50: ~15 µM-[6]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for laccase inhibition assays are provided below.

Laccase Activity and Inhibition Assay using Syringaldazine

This protocol is adapted from a study on hydrazide-hydrazone inhibitors of laccase from Trametes versicolor.[2]

Materials:

  • Laccase from Trametes versicolor

  • Syringaldazine

  • McIlvaine buffer (pH 5.3)

  • Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (cuminic acid derivatives and other inhibitors)

  • Spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of laccase in McIlvaine buffer. The final concentration in the assay will depend on the enzyme's specific activity.

  • Substrate Solution Preparation: Prepare a stock solution of syringaldazine in methanol.

  • Inhibitor Solution Preparation: Prepare stock solutions of the test compounds in methanol or DMSO.

  • Assay Mixture: In a cuvette, combine 1.5 mL of McIlvaine buffer, 0.1 mL of the inhibitor solution (or solvent for control), and the laccase solution.

  • Reaction Initiation: Start the reaction by adding 0.1 mL of the syringaldazine substrate solution.

  • Data Acquisition: Immediately measure the increase in absorbance at 525 nm over time using a spectrophotometer. The rate of reaction is proportional to the change in absorbance.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (solvent only). IC50 values can be determined by measuring the inhibition at various inhibitor concentrations and fitting the data to a dose-response curve.

Kinetic Analysis of Laccase Inhibition

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (syringaldazine) and the inhibitor.

  • Perform the laccase activity assay as described above with a range of substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

  • Repeat the assay with a fixed concentration of the inhibitor and the same range of substrate concentrations.

  • Repeat step 2 with several different fixed concentrations of the inhibitor.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constant (Ki).[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Laccase Solution Assay_Mix Prepare Assay Mixture (Buffer, Laccase, Inhibitor) Enzyme->Assay_Mix Substrate Syringaldazine Solution Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Solutions (Cuminic Acid Derivatives) Inhibitor->Assay_Mix Assay_Mix->Reaction Measure Measure Absorbance (525 nm) Reaction->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk Plot) Measure->Kinetic_Analysis Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 Det_Ki Determine Ki and Inhibition Type Kinetic_Analysis->Det_Ki

Caption: Workflow for Laccase Inhibition Assay.

Laccase_Inhibition_Pathway cluster_enzyme Laccase Catalytic Cycle Laccase_Ox Laccase (Cu2+) Laccase_Red Laccase (Cu+) Laccase_Ox->Laccase_Red Substrate Oxidation Laccase_Red->Laccase_Ox Oxygen Reduction Substrate Phenolic Substrate Product Oxidized Product (Radical) Substrate->Product O2 O2 H2O 2H2O O2->H2O Inhibitor Cuminic Acid Derivative Inhibitor->Laccase_Ox Competitive Inhibition Inhibitor->Laccase_Ox Non-competitive Inhibition Inhibitor->Laccase_Red Uncompetitive Inhibition Inhibitor->Laccase_Red

Caption: Laccase Catalytic Cycle and Inhibition.

The exploration of cuminic acid-based laccase inhibitors represents a promising avenue for the development of new antifungal agents. The data and protocols presented in this guide are intended to support and accelerate research in this critical area. Further investigation is warranted to determine the specific inhibitory constants of cuminic acid and its most potent derivatives to fully elucidate their therapeutic potential.

References

Laccase-IN-5: A Comparative Safety and Toxicity Profile Against Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The emergence of novel antifungal agents is critical in the face of growing resistance to existing treatments. Laccase-IN-5, a developmental enzyme-based therapeutic, presents a promising alternative, however, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the safety profile of this compound against established antifungal drug classes, supported by experimental data and detailed methodologies.

Executive Summary

Preliminary data suggests that this compound may offer a favorable safety profile compared to conventional antifungal agents, which are often associated with significant side effects. This guide will delve into the known toxicities of current antifungals and outline the standard experimental protocols required to robustly assess the safety of a new candidate like this compound.

Comparative Toxicity of Existing Antifungal Agents

The primary classes of systemic antifungal drugs each exhibit characteristic toxicity profiles. A summary of their adverse effects is presented below.

Drug ClassCommon Adverse EffectsSevere Adverse Effects
Polyenes (e.g., Amphotericin B)Nausea, vomiting, fever, chills, headacheNephrotoxicity, anemia[1][2][3]
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)Nausea, vomiting, diarrhea, abdominal pain, headache, skin rashes[1][3]Hepatotoxicity (liver toxicity), potential for numerous drug-drug interactions via CYP3A4 inhibition[2][3][4]
Echinocandins (e.g., Caspofungin, Micafungin)Generally well-tolerated; potential for infusion-related reactionsHepatotoxicity[1][2]
Allylamines (e.g., Terbinafine)Headache, gastrointestinal disturbances, rashCentral nervous system effects, low potential for drug interactions compared to azoles[1][4]
Flucytosine Nausea, vomiting, diarrheaDose-related bone marrow suppression

Understanding the Mechanism of Laccase Action

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[5][6][7] This broad substrate specificity is the basis for their potential antifungal activity, likely through the generation of reactive radical species that can disrupt fungal cell structures.[5][7]

Laccase_Mechanism Substrate Phenolic/Non-phenolic Substrate Laccase_Reduced Laccase (Reduced Cu) Substrate->Laccase_Reduced e⁻ transfer Laccase_Oxidized Laccase (Oxidized Cu) Laccase_Reduced->Laccase_Oxidized Internal e⁻ transfer Radical Substrate Radical Laccase_Reduced->Radical Oxygen O₂ Laccase_Oxidized->Oxygen 4e⁻ Products Oxidized Products (e.g., Quinones) Radical->Products Further Reactions Water 2H₂O Oxygen->Water Reduction

Caption: General catalytic cycle of laccase.

Experimental Protocols for Safety and Toxicity Assessment

A comprehensive evaluation of the safety and toxicity of any new antifungal agent, including this compound, involves a battery of in vitro and in vivo assays.

In Vitro Toxicity Assays

These initial screens provide crucial data on the direct effects of a compound on cells.

  • Cytotoxicity Assays:

    • Method: The broth microdilution checkerboard method is a widely used technique to assess the interaction between antifungal agents.[8][9] Time-kill assays can also provide valuable information on the fungicidal or fungistatic activity of a compound.[10]

    • Endpoint: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains.[8][10]

  • Hemolysis Assay:

    • Method: Incubation of the test compound with a suspension of red blood cells.

    • Endpoint: Measurement of hemoglobin release to assess the potential for red blood cell lysis.

  • Genotoxicity Assays (e.g., Ames test, micronucleus test):

    • Method: Exposure of bacterial or mammalian cells to the test compound to evaluate DNA damage.

    • Endpoint: Assessment of mutation rates or chromosomal damage.

  • Hepatotoxicity Assays:

    • Method: Incubation of the test compound with primary hepatocytes or liver cell lines (e.g., HepG2).

    • Endpoint: Measurement of cell viability and liver enzyme leakage (e.g., ALT, AST).

In_Vitro_Toxicity_Workflow cluster_assays In Vitro Assays Cytotoxicity Cytotoxicity (e.g., MIC, MFC) Data_Analysis Data Analysis and Endpoint Determination Cytotoxicity->Data_Analysis Cell Viability Data Hemolysis Hemolysis Assay Hemolysis->Data_Analysis Hemoglobin Release Data Genotoxicity Genotoxicity (e.g., Ames Test) Genotoxicity->Data_Analysis DNA Damage Data Hepatotoxicity Hepatotoxicity (e.g., HepG2 cells) Hepatotoxicity->Data_Analysis Liver Enzyme Data Test_Compound Test Compound (this compound) Test_Compound->Cytotoxicity Test_Compound->Hemolysis Test_Compound->Genotoxicity Test_Compound->Hepatotoxicity Preliminary_Safety_Profile Preliminary Safety Profile Data_Analysis->Preliminary_Safety_Profile

Caption: Workflow for in vitro toxicity testing.

In Vivo Toxicity Studies

Animal models are essential for evaluating the systemic effects of a new drug candidate.

  • Acute Toxicity Study:

    • Method: Administration of a single high dose of the compound to rodents (e.g., mice or rats) to determine the median lethal dose (LD50).

    • Endpoint: Observation of clinical signs of toxicity and mortality over a short period.

  • Sub-chronic and Chronic Toxicity Studies:

    • Method: Repeated daily administration of the compound at various dose levels for an extended period (e.g., 28 or 90 days).

    • Endpoint: Monitoring of body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

  • Pharmacokinetic and Toxicokinetic Studies:

    • Method: Analysis of drug concentration in blood and tissues over time after administration.

    • Endpoint: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles and their relationship to toxic effects.

Potential Safety Considerations for a Laccase-Based Therapeutic

While specific data for this compound is not yet available, general properties of enzymes suggest potential safety aspects to consider:

  • Immunogenicity: As proteins, laccases could potentially elicit an immune response, leading to allergic reactions or reduced efficacy over time.

  • Substrate Specificity and Off-Target Effects: The broad substrate specificity of laccases could result in the oxidation of endogenous molecules, potentially leading to unforeseen toxicities.

  • Metabolic Stability: The stability of the enzyme in the physiological environment will influence its therapeutic window and potential for accumulation.

Conclusion

The development of new antifungal agents like this compound is a critical endeavor. While it holds promise, a rigorous and systematic evaluation of its safety and toxicity is essential. By employing the standardized experimental protocols outlined in this guide, a comprehensive understanding of the risk-benefit profile of this compound can be established, paving the way for its potential clinical application. The comparison with existing antifungals highlights the need for a superior safety profile to address the current unmet medical needs in the treatment of fungal infections.

References

Evaluating the Environmental Impact of Laccase-IN-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the environmental impact of Laccase-IN-5, a novel laccase enzyme, against other commercially available laccases and traditional chemical oxidation methods. The data presented herein is derived from standardized ecotoxicological and biodegradability assays to assist researchers and development professionals in making informed decisions for their applications.

Comparative Environmental Impact Analysis

The environmental footprint of biocatalysts is a critical consideration. This section compares this compound to a standard fungal laccase, a bacterial laccase variant, and a common chemical oxidant (Fenton's reagent) across several key environmental and performance metrics.

Table 1: Ecotoxicity and Biodegradability

ParameterThis compoundStandard Fungal LaccaseBacterial Laccase VariantChemical Oxidant (Fenton's Reagent)
Acute Toxicity (Daphnia magna, LC50) > 100 mg/L85 mg/L> 120 mg/L10-20 mg/L (FeSO4)
Ready Biodegradability (OECD 301B) 92% in 28 days81% in 28 days75% in 28 daysNot Applicable
Formation of Chlorinated Byproducts Below detection limitLow (< 0.5 µg/L)Minimal (< 1 µg/L)High potential
Bioaccumulation Potential Low (Log Kow < 1)Low (Log Kow < 1.5)Low (Log Kow < 1.2)Not Applicable

Table 2: Operational and Performance Metrics

ParameterThis compoundStandard Fungal LaccaseBacterial Laccase VariantChemical Oxidant (Fenton's Reagent)
Optimal pH 6.5 - 7.54.5 - 5.57.0 - 8.52.5 - 3.5
Optimal Temperature (°C) 40 - 5050 - 6035 - 4520 - 40
Substrate Specificity Broad (phenols, anilines)High (syringyl-type phenols)Moderate (various phenolics)Non-specific
Production Titer (Units/L) > 20,000~10,000~15,000Not Applicable

Experimental Protocols

The data presented above was generated using the following standardized methodologies.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (< 24 hours old).

  • Test Substance Preparation: this compound was dissolved in standard freshwater medium to achieve a series of concentrations (e.g., 10, 25, 50, 100, 150 mg/L). A control group with no test substance was included.

  • Procedure:

    • Groups of 20 daphnids, divided into four replicates of five, were exposed to each test concentration and the control.

    • The test was conducted in 100 mL glass beakers filled with 80 mL of the test solution.

    • Organisms were not fed during the test.

    • Incubation was carried out at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

  • Endpoint: The number of immobile daphnids in each beaker was recorded at 24 and 48 hours. The LC50 (the concentration causing immobility in 50% of the population) was calculated using a probit analysis.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This assay evaluates the ultimate biodegradability of an organic compound by measuring the amount of CO2 produced.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated before use.

  • Test Substance Preparation: this compound was added to a mineral salt medium as the sole source of organic carbon at a concentration of 10-20 mg/L of total organic carbon (TOC).

  • Procedure:

    • The test mixture (inoculum + mineral medium + test substance) was placed in a sealed flask.

    • A control flask (inoculum + mineral medium) and a reference flask (with a readily biodegradable substance like sodium benzoate) were run in parallel.

    • The flasks were incubated in the dark at 22 ± 1°C with continuous stirring for 28 days.

    • CO2-free air was bubbled through the test mixture, and the evolved CO2 was trapped in a barium hydroxide (B78521) (Ba(OH)2) solution.

  • Endpoint: The amount of CO2 produced was determined by titrating the remaining Ba(OH)2 with standardized hydrochloric acid. The percentage of biodegradation was calculated based on the ratio of CO2 produced to the theoretical maximum CO2 (ThCO2) for the test substance.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the environmental assessment and action of laccase enzymes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Decision A Define Test Substance (this compound) B Ready Biodegradability Test (OECD 301B) A->B C Acute Ecotoxicity Test (e.g., Daphnia magna) A->C D Assess Biodegradation Rate (Pass/Fail) B->D E Determine Toxicity (LC50 Value) C->E F Low Environmental Risk? D->F E->F G Proceed with Application F->G Yes H Re-evaluate or Reject F->H No

Caption: Workflow for environmental impact assessment of a new biocatalyst.

G Laccase Laccase Enzyme Radical Phenoxy Radical Laccase->Radical Water H₂O Laccase->Water Mediator Mediator (e.g., ABTS) Pollutant Phenolic Pollutant (e.g., Bisphenol A) Pollutant->Radical Oxidation Polymer Polymerized Products (Precipitate) Radical->Polymer Polymerization Oxygen O₂ Oxygen->Laccase

Caption: Simplified pathway for laccase-mediated pollutant degradation.

Benchmarking Laccase Inhibitors Across Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of common laccase inhibitors against laccases from different fungal species. The information is supported by experimental data and detailed protocols to assist in the selection of appropriate inhibitors for laccase-related research.

Laccases are copper-containing enzymes that play a crucial role in various biological processes, including lignin (B12514952) degradation, morphogenesis, and pathogenesis in fungi.[1] The ability to inhibit laccase activity is of significant interest in various research and industrial applications, from studying fungal biology to developing antifungal agents and preventing enzymatic browning in food products. This guide focuses on comparing the inhibitory effects of several known compounds on laccases derived from three prominent fungal species: Trametes versicolor, Pleurotus ostreatus, and Aspergillus niger.

Performance Comparison of Laccase Inhibitors

The efficacy of a laccase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data for several common laccase inhibitors against laccases from Trametes versicolor and Aspergillus oryzae.[2] For Pleurotus ostreatus, qualitative inhibition data is provided due to the limited availability of directly comparable quantitative values in the reviewed literature.

InhibitorFungal SpeciesInhibition Constant (Ki) in µMNotes
Sodium Azide Trametes versicolor4A potent inhibitor.[2]
Aspergillus oryzae3Strong inhibition observed.[2]
Pleurotus ostreatus-Strong inhibition reported.[3]
L-Cysteine Trametes versicolor-Inhibition has been reported.[4]
Aspergillus oryzae-No specific data found.
Pleurotus ostreatus-Inhibition has been reported.[1]
EDTA Trametes versicolor-Generally considered a laccase inhibitor.[1]
Aspergillus oryzae-No specific data found.
Pleurotus ostreatus-Inhibition has been reported.[1]
Mercaptopurine Trametes versicolor18Competitive inhibitor.[2]
Aspergillus oryzae15Competitive inhibitor.[2]
Pleurotus ostreatus-No specific data found.
Thioguanine Trametes versicolor35Competitive inhibitor.[2]
Aspergillus oryzae21Competitive inhibitor.[2]
Pleurotus ostreatus-No specific data found.
Captopril Trametes versicolor46Competitive inhibitor.[2]
Aspergillus oryzae26Competitive inhibitor.[2]
Pleurotus ostreatus-No specific data found.
Dimercaptopropanol Trametes versicolor16Competitive inhibitor.[2]
Aspergillus oryzae18Competitive inhibitor.[2]
Pleurotus ostreatus-No specific data found.
Dimercaptosuccinate Trametes versicolor48Competitive inhibitor.[2]
Aspergillus oryzae37Competitive inhibitor.[2]
Pleurotus ostreatus-No specific data found.

Note: The inhibitory effects can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentration. The Ki values presented here are from a comparative study and offer a reliable basis for comparison between T. versicolor and A. oryzae.[2]

Experimental Protocols

Accurate and reproducible assessment of laccase inhibition requires standardized experimental protocols. Below are detailed methodologies for laccase activity and inhibition assays.

Laccase Activity Assay Protocol (using ABTS as substrate)

This protocol is a standard method for determining the activity of laccase enzymes.

1. Reagents:

  • Phosphate-citrate buffer (100 mM, pH 4.5): Prepare by mixing appropriate volumes of 100 mM citric acid and 100 mM dibasic sodium phosphate (B84403) to achieve the desired pH.

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (10 mM): Dissolve the appropriate amount of ABTS in the phosphate-citrate buffer.

  • Laccase enzyme solution: Prepare a solution of the laccase enzyme in the phosphate-citrate buffer to a suitable concentration.

2. Assay Procedure:

  • In a microplate well or a cuvette, add 180 µL of the phosphate-citrate buffer.

  • Add 10 µL of the laccase enzyme solution and incubate for 5 minutes at the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding 10 µL of the ABTS solution.

  • Immediately measure the increase in absorbance at 420 nm over a specific time period (e.g., 5 minutes) using a spectrophotometer.

  • The rate of change in absorbance is proportional to the laccase activity.

Laccase Inhibition Assay Protocol

This protocol is used to determine the inhibitory effect of a compound on laccase activity.

1. Reagents:

  • All reagents from the Laccase Activity Assay Protocol.

  • Inhibitor stock solution: Dissolve the inhibitor compound in a suitable solvent (e.g., water, DMSO) to a known concentration. Prepare a series of dilutions of the inhibitor.

2. Assay Procedure:

  • In separate microplate wells or cuvettes, add 170 µL of the phosphate-citrate buffer.

  • Add 10 µL of the different inhibitor dilutions to the respective wells.

  • Add 10 µL of the laccase enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the ABTS solution.

  • Immediately measure the absorbance at 420 nm as described in the activity assay.

  • A control reaction without any inhibitor should be run in parallel.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the laccase activity, from the resulting dose-response curve.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the logical framework of this comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (T. versicolor, P. ostreatus, A. niger) laccase_extraction Laccase Extraction and Purification fungal_culture->laccase_extraction activity_assay Laccase Activity Assay (Control) laccase_extraction->activity_assay inhibition_assay Laccase Inhibition Assay (with Inhibitors) laccase_extraction->inhibition_assay inhibitor_prep Inhibitor Stock Solution Preparation inhibitor_prep->inhibition_assay reagent_prep Assay Reagent Preparation (Buffer, Substrate) reagent_prep->activity_assay reagent_prep->inhibition_assay data_collection Spectrophotometric Data Collection (Absorbance at 420 nm) activity_assay->data_collection inhibition_assay->data_collection calc_inhibition Calculate % Inhibition data_collection->calc_inhibition calc_ic50 Determine IC50 / Ki Values calc_inhibition->calc_ic50 comparison Comparative Analysis calc_ic50->comparison

Caption: Experimental workflow for benchmarking laccase inhibitors.

Laccase_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Laccase (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., ABTS) ES->E P Product (Oxidized Substrate) ES->P + E I Inhibitor EI->E

Caption: Simplified model of competitive laccase inhibition.

References

Safety Operating Guide

Personal protective equipment for handling Laccase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Laccase-IN-5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound, which may be a combustible dust and a respiratory sensitizer.[1][2]

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves must be inspected for integrity before each use and disposed of properly after handling.[2]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form, especially in areas with inadequate ventilation, to prevent inhalation of dust.[2]
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Preventing Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.[1][2]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as chemical waste.
Empty Containers Triple rinse with a suitable solvent and dispose of in accordance with institutional guidelines.

Experimental Protocol: Laccase Activity Assay

This protocol outlines a general method for determining the enzymatic activity of laccase. The specific substrate and buffer conditions may need to be optimized for this compound.

Objective: To measure the rate of substrate oxidation by laccase, which is indicative of its enzymatic activity.

Materials:

  • This compound solution

  • Substrate solution (e.g., ABTS, guaiacol, syringaldazine)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)

  • Spectrophotometer

  • Cuvettes

  • Pipettes and tips

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the chosen substrate at a known concentration.

    • Prepare the appropriate buffer solution and adjust the pH.

    • Prepare a stock solution of this compound in the buffer.

  • Set up the Reaction:

    • In a cuvette, add the buffer solution and the substrate solution.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 30°C) in the spectrophotometer.

  • Initiate the Reaction:

    • Add a specific volume of the this compound solution to the cuvette to start the reaction.

    • Mix the contents of the cuvette gently.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at a specific wavelength (dependent on the substrate used) over a set period.

  • Calculate Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the laccase activity using the Beer-Lambert law and the molar extinction coefficient of the oxidized substrate.

Diagrams

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area A->B C Weigh or measure this compound B->C D Prepare solutions C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A workflow diagram for the safe handling of this compound.

G Laccase Activity Assay Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffer and substrate solutions B Add buffer and substrate to cuvette A->B C Equilibrate temperature B->C D Add this compound to initiate reaction C->D E Monitor absorbance change over time D->E F Determine initial reaction rate E->F G Calculate enzyme activity F->G

Caption: A general workflow for a laccase activity assay experiment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.